molecular formula C5H5BrN2O B112420 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 287917-96-8

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B112420
CAS No.: 287917-96-8
M. Wt: 189.01 g/mol
InChI Key: KGIYMMPLYIITLL-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a high-value chemical intermediate designed for advanced heterocyclic and medicinal chemistry research. Its core structure, featuring both an aldehyde and a bromine substituent on the pyrazole ring, makes it a versatile scaffold for constructing complex molecular hybrids with potential biological activity . The compound is particularly valuable in drug discovery programs focused on developing novel anticancer agents. Research indicates that pyrazole-4-carbaldehyde derivatives are key intermediates in synthesizing compounds that demonstrate promising activity by interfering with crucial biological pathways such as the Wnt/β-catenin signaling cascade . Furthermore, the pyrazole motif is a critical component in the design of next-generation insecticides . This compound serves as a strategic starting point for synthesizing analogs that target insect GABA receptors, such as the RDL subunit, to disrupt neurotransmission and act as potent neurotoxins . The presence of the formyl group allows for further functionalization via condensation reactions, such as the formation of Schiff bases, which have been explored for their efficacy against agricultural pests like locusts and termites . The bromine atom offers a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic systems to fine-tune electronic properties and biological potency .

Properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYMMPLYIITLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370820
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-96-8
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its chemical properties, synthesis protocols, and its significant role in the development of novel compounds with therapeutic potential.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative recognized for its utility as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a bromine atom, allows for diverse chemical modifications, making it a valuable precursor for a wide range of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 287917-96-8
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
IUPAC Name This compound
Appearance Solid (form may vary)
Purity Typically ≥97%

Synthesis and Experimental Protocols

The synthesis of pyrazole-carbaldehydes is often achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride).

General Protocol for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of pyrazole-4-carbaldehydes, the reaction typically proceeds via the cyclization of a hydrazone intermediate.

Experimental Protocol:

  • Preparation of the Hydrazone: A ketone is reacted with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is warmed for 1-4 hours to form the corresponding hydrazone.

  • Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0°C with constant stirring.

  • Cyclization and Formylation: The prepared hydrazone is then added to the Vilsmeier reagent. The reaction mixture is stirred for 2-5 hours.

  • Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base, such as potassium carbonate (K₂CO₃), to precipitate the crude product.

  • Purification: The resulting solid is filtered, washed, dried, and can be further purified by recrystallization or column chromatography.

Modern variations of this protocol may employ microwave irradiation or sonication to reduce reaction times and improve yields.

Applications in Drug Discovery and Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as a crucial intermediate in the synthesis of novel bioactive molecules.

Synthesis of Pyrazolo[3,4-c]pyrazoles

One of the notable applications of this compound is in the synthesis of pyrazolo[3,4-c]pyrazoles, a class of fused heterocyclic compounds with potential therapeutic applications.

Experimental Protocol for the Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles:

  • Condensation: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired arylhydrazine (1.1 eq.) are added. If the hydrazine is in its hydrochloride salt form, sodium acetate (1.1 eq.) is used instead of acetic acid.

  • Reflux: The reaction mixture is refluxed for 18 hours.

  • Concentration: The solvent is removed under reduced pressure.

  • Further Reactions: The resulting bipyrazole can undergo further modifications, such as C-N Ullmann-type cross-coupling reactions, often facilitated by microwave irradiation, to yield the final fused heterocycle.[3]

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to a substituted pyrazolo[3,4-c]pyrazole, highlighting its role as a key intermediate.

G cluster_start Starting Material cluster_reaction1 Condensation cluster_reaction2 Cyclization & Further Modification start This compound intermediate Bipyrazole Intermediate start->intermediate Reflux reagent1 Aryl Hydrazine, Ethanol, Acetic Acid reagent1->intermediate product Substituted Pyrazolo[3,4-c]pyrazole intermediate->product reagent2 Ullmann Coupling (Microwave) or Suzuki-Miyaura Coupling reagent2->product G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL, CDK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibits

References

In-Depth Technical Guide: Physicochemical Properties of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in numerous biologically active molecules, and the presence of a bromine atom and a carbaldehyde group offers versatile opportunities for further chemical modifications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural details, and highlights the current gaps in publicly available experimental data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position, a methyl group attached to the nitrogen at the 1-position, and a carbaldehyde (formyl) group at the 3-position.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data for properties such as boiling point and solubility remains largely unreported in publicly accessible literature.

PropertyValueSource
Molecular Formula C5H5BrN2O[1]
Molecular Weight 189.01 g/mol [1]
CAS Number 287917-96-8[1]
Appearance Solid[2]
Melting Point 69 to 71°C[2]
Boiling Point Data not available
Solubility Data not available

Synthesis and Reactivity

The general synthetic approach to pyrazole-4-carbaldehydes often involves the cyclization of hydrazones, followed by formylation[6][7]. For instance, the reaction of a substituted acetophenone with a hydrazine derivative can yield a hydrazone, which can then be cyclized and formylated using the Vilsmeier-Haack reagent to introduce the aldehyde functionality[7].

The presence of the bromine atom and the aldehyde group makes this compound a versatile intermediate for further chemical synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position[8]. The carbaldehyde group is reactive towards nucleophiles and can be used to build more complex molecular architectures through reactions like condensation, oxidation, and reduction.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the public domain. Researchers aiming to synthesize this compound may need to adapt general procedures for the formylation of brominated pyrazoles, such as the Vilsmeier-Haack reaction, and optimize the reaction conditions.

Safety and Handling

Based on information from chemical suppliers, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Spectral Data

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While its basic chemical identifiers and some safety information are known, there is a notable lack of detailed, publicly available experimental data, particularly concerning its synthesis, full range of physicochemical properties, and spectral characterization. Further research to elucidate these aspects would greatly benefit the scientific community and facilitate the use of this versatile compound in future research and development endeavors.

References

Technical Guide: Molecular Weight Determination of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Properties and Molecular Weight Calculation

This document provides a detailed breakdown of the molecular weight for the chemical compound 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The molecular weight is a fundamental physicochemical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C5H5BrN2O.[1] The calculation is based on the standard atomic weights of each element.

The table below summarizes the elemental composition and the resulting molecular weight.

ElementSymbolAtom CountStandard Atomic Weight (amu)Subtotal (amu)
CarbonC512.011[2]60.055
HydrogenH51.008[3][4]5.040
BromineBr179.904[5][6]79.904
NitrogenN214.007[7][8]28.014
OxygenO115.999[9][10]15.999
Total 189.012

Based on this calculation, the molecular weight of this compound is 189.01 g/mol .[1]

Methodology for Molecular Weight Calculation

The determination of the molecular weight for a known chemical structure is a theoretical calculation and does not require an experimental protocol. The process is as follows:

  • Determine the Molecular Formula: The chemical structure of this compound is analyzed to count the number of atoms for each constituent element, yielding the formula C5H5BrN2O.

  • Sum Atomic Weights: The number of atoms of each element is multiplied by its standard atomic weight. These values are then summed to provide the total molecular weight of the compound.

The diagram below illustrates the logical workflow for this calculation.

G A Molecular Formula C5H5BrN2O D Summation of Atomic Weights Σ(Atom Count * Atomic Weight) A->D B Atomic Weights (amu) C C: 12.011 H: 1.008 Br: 79.904 N: 14.007 O: 15.999 B->C C->D E Calculated Molecular Weight 189.012 g/mol D->E

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound is a precisely calculated value based on its elemental composition. This fundamental data point is essential for any laboratory work involving this compound, from synthesis to biological evaluation. No signaling pathways or complex experimental workflows are relevant to this specific physicochemical property.

References

Technical Guide: Solubility of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in many biologically active molecules, and understanding the solubility of its derivatives is crucial for drug design, formulation, and synthesis.[1][2] This technical guide provides an in-depth overview of the solubility of this compound, including predicted solubility, detailed experimental protocols for solubility determination, and its relevance in drug development.

Predicted Solubility

Based on the solubility of structurally similar pyrazole derivatives, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in their solvents of interest. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Heating block or oven (for drying)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight of the vial and the compound.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the solution to stand, permitting the undissolved solid to settle.

  • Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant using a micropipette.

  • Transfer the supernatant to a pre-weighed, clean, and dry vial.

  • Evaporate the solvent from the supernatant completely using a heating block, oven, or under a stream of inert gas.

  • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for high-throughput screening and requires smaller amounts of the compound.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Calibrated standards of this compound of known concentrations

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above (Steps 1-7).

  • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

  • Take a known volume of the clear supernatant from the saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility, accounting for the dilution factor.

Role in Drug Discovery and Signaling Pathways

Pyrazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] They are often investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.[3]

For instance, pyrazole-containing drugs have been developed to target the MAP kinase signaling pathway, which is frequently overactive in many cancers.

G Generalized Experimental Workflow for Solubility Determination cluster_analysis Analysis Methods start Start: Add excess solute to solvent equilibrate Equilibrate (e.g., 24-48h with agitation) start->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate aliquot Extract a known volume of supernatant separate->aliquot analyze Analyze solute concentration aliquot->analyze gravimetric Gravimetric: Evaporate solvent and weigh residue analyze->gravimetric hplc HPLC: Dilute and compare to calibration curve analyze->hplc end End: Calculate Solubility gravimetric->end hplc->end

Experimental Workflow

G Representative Signaling Pathway for Pyrazole Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation pyrazole Pyrazole Derivative (e.g., this compound based inhibitor) pyrazole->raf Inhibition

MAP Kinase Signaling Pathway

References

An In-depth Technical Guide to the Reactivity Profile of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine-substituted pyrazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity, enabling researchers to leverage its synthetic potential. The primary reaction vectors include functionalization of the aldehyde moiety through condensation and redox reactions, and derivatization at the bromine-bearing carbon via palladium-catalyzed cross-coupling reactions. This document outlines the key reactive pathways, supported by experimental insights from closely related analogues, and provides a foundation for the design of novel pyrazole-containing compounds.

Core Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the 3-carbaldehyde and the 4-bromo substituent. These sites allow for orthogonal chemical modifications, making this molecule a valuable scaffold in combinatorial chemistry and targeted synthesis.

  • Aldehyde Group (Position 3): The aldehyde functionality is a versatile handle for a variety of classical carbonyl reactions. It readily undergoes nucleophilic addition and condensation reactions, providing a gateway to a wide array of derivatives.

  • Bromo Group (Position 4): The bromine atom on the pyrazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl substituents, significantly expanding the accessible chemical space.

The pyrazole ring itself is a stable aromatic system, and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] The specific substitution pattern of this compound influences its electronic properties and, consequently, its reactivity and the biological profile of its derivatives.[1]

Reactions at the Aldehyde Group

The aldehyde group is a primary site for molecular elaboration. Common transformations include condensation reactions, oxidation, and reduction.

Condensation Reactions

The aldehyde can react with a variety of nucleophiles to form larger, more complex structures. These reactions are fundamental in the synthesis of Schiff bases, chalcones, and other intermediates for heterocyclic synthesis.[2][3]

A representative reaction is the condensation with hydrazines to form hydrazones, which can then be used in subsequent cyclization reactions. For instance, the reaction of a similar bromo-methyl-pyrazole-carbaldehyde with substituted hydrazines is a key step in the synthesis of fused pyrazolo[3,4-c]pyrazoles.[4]

Logical Workflow for Condensation and Subsequent Cyclization

A 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde C Condensation A->C B Substituted Hydrazine B->C D Hydrazone Intermediate C->D Formation E Intramolecular Cyclization (e.g., Ullmann-type) D->E F Fused Pyrazole Derivative E->F Yields

Caption: General workflow for the synthesis of fused pyrazoles.

Oxidation and Reduction

Standard organic transformations can be applied to the aldehyde group to access the corresponding carboxylic acid or alcohol.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid can then be further functionalized, for example, by forming amides or esters.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol ((4-bromo-1-methyl-1H-pyrazol-3-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Reactions at the Bromo Group

The bromine atom at the C4 position is a key site for introducing molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6] It involves the reaction of the bromo-pyrazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[7][8][9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

General Suzuki-Miyaura Cross-Coupling Pathway

sub 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde product 4-Aryl/Heteroaryl-1-methyl- 1H-pyrazole-3-carbaldehyde sub->product boronic R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) boronic->product pd_cat Pd Catalyst (e.g., Pd(PPh3)4) pd_cat->product base Base (e.g., K2CO3, K3PO4) base->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols (Based on Analogous Compounds)

While specific experimental data for this compound is limited in the literature, the following protocols for closely related compounds can serve as a guide. Researchers should optimize these conditions for the specific substrate.

Condensation with Hydrazine (Analogous to[4])
  • Reaction: Formation of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Procedure: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.) are added. If the hydrazine is in its hydrochloride salt form, a stoichiometric amount of sodium acetate (1.1 eq.) is used instead of acetic acid. The mixture is refluxed for 18 hours and then concentrated under reduced pressure. The intermediate hydrazone can be isolated or used directly in subsequent cyclization steps.

Suzuki-Miyaura Cross-Coupling (General Protocol)
  • Reaction: Palladium-catalyzed cross-coupling of a bromo-pyrazole with a boronic acid.[8]

  • Procedure: In a reaction vessel, the bromo-pyrazole (1.0 eq.), the boronic acid (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.) are combined. A suitable solvent system, such as a mixture of dioxane and water, is added. The reaction mixture is degassed and heated (e.g., to 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 h), monitoring by TLC or LC-MS. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Quantitative Data Summary (for Analogous Reactions)

The following table summarizes typical reaction conditions and yields for key transformations of analogous bromo-pyrazole carbaldehydes. These values should be considered as starting points for optimization.

ReactionSubstrateReagents & ConditionsProductYield (%)Reference
Condensation/Cyclization5-bromo-1-methyl-1H-pyrazole-4-carbaldehydePhenylhydrazine, ethanol, reflux; then Ullmann coupling1-methyl-6-phenylpyrazolo[3,4-c]pyrazole70-85[4]
Suzuki-Miyaura Coupling4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-onePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF4-(3-phenylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneGood to Excellent[7]
Suzuki-Miyaura Coupling3- and 4-bromopyrazoles (unprotected)Arylboronic acid, XPhos-Pd precatalyst, K₃PO₄, dioxane/H₂O, 100°C3- and 4-arylpyrazoles61-86[8]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable in several fields:

  • Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities. The ability to easily diversify the pyrazole core at both the aldehyde and bromo positions makes this scaffold ideal for generating libraries of compounds for screening against various biological targets, including kinases, and for developing antimicrobial or anticancer agents.[1]

  • Materials Science: The extended π-systems that can be generated through cross-coupling reactions make these compounds interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.[1]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its orthogonal reactivity allows for selective functionalization at both the aldehyde and bromo positions, providing access to a vast chemical space of novel pyrazole derivatives. The synthetic routes outlined in this guide, based on established reactivity patterns of analogous compounds, offer a solid foundation for researchers to explore the full potential of this scaffold in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde functionality in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. The strategic placement of a bromine atom and a methyl group on the pyrazole ring significantly modulates the reactivity of the formyl group, making this molecule a versatile intermediate in organic synthesis and a point of interest in medicinal chemistry. This document details the electronic influences on the aldehyde's electrophilicity, supported by spectroscopic data and comparative reactivity analysis. Furthermore, it provides detailed experimental protocols for the synthesis and characteristic reactions of this compound, alongside a structured presentation of relevant quantitative data.

Introduction

Heterocyclic aldehydes are a pivotal class of compounds in organic synthesis, serving as key building blocks for a wide array of more complex molecules. Among these, pyrazole-3-carbaldehydes are of particular interest due to the unique electronic properties of the pyrazole ring. The electrophilicity of the aldehyde group in these systems is finely tuned by the substituents on the heterocyclic core. This guide focuses specifically on this compound, a molecule where the interplay of inductive and mesomeric effects of the bromo and methyl substituents dictates the reactivity of the formyl group. Understanding these electronic effects is crucial for predicting the molecule's behavior in nucleophilic addition and condensation reactions, which are fundamental transformations in drug discovery and materials science.

Electronic and Structural Factors Influencing Electrophilicity

The electrophilicity of the carbonyl carbon in an aldehyde is a direct consequence of the polarization of the C=O bond, which is influenced by both inductive and resonance (mesomeric) effects of the substituents on the aromatic ring. In this compound, the following factors are at play:

  • Inductive Effect (-I) of the Bromine Atom: The electronegative bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which deactivates the pyrazole ring and, consequently, increases the partial positive charge on the carbonyl carbon of the aldehyde group. This enhances the electrophilicity of the aldehyde.

  • Mesomeric Effect (+M) of the Bromine Atom: Conversely, the lone pairs on the bromine atom can participate in resonance with the pyrazole ring, donating electron density. However, for halogens, the inductive effect typically outweighs the mesomeric effect.

  • Inductive Effect (+I) of the Methyl Group: The methyl group at the 1-position of the pyrazole ring is electron-donating through a positive inductive effect, which slightly counteracts the electron-withdrawing effect of the bromine atom.

  • Ring Electronics: The pyrazole ring itself is an electron-rich heteroaromatic system. The nitrogen atom at position 2 has a pyridine-like character and is electron-withdrawing, while the nitrogen at position 1, bearing the methyl group, has a pyrrole-like character and is electron-donating.

The combination of these effects results in a net increase in the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde. This is reflected in the downfield chemical shift of the aldehyde proton in the 1H NMR spectrum. Aldehyde protons typically resonate in the range of 9-10 ppm, and a more deshielded proton (higher ppm value) indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.[1]

G cluster_pyrazole This compound C3_aldehyde C=O C4_Br Br Inductive_Br -I Effect (Electron Withdrawing) C4_Br->Inductive_Br Dominant Mesomeric_Br +M Effect (Electron Donating) C4_Br->Mesomeric_Br N1_Me N-CH₃ Inductive_Me +I Effect (Electron Donating) N1_Me->Inductive_Me Pyrazole_Ring Pyrazole Ring Ring_System π-System of Pyrazole Pyrazole_Ring->Ring_System Inductive_Br->C3_aldehyde Increases Electrophilicity Mesomeric_Br->C3_aldehyde Decreases Electrophilicity Inductive_Me->C3_aldehyde Decreases Electrophilicity Ring_System->C3_aldehyde Modulates Electrophilicity

Quantitative Spectroscopic and Reactivity Data

CompoundAldehyde Proton (CHO) 1H NMR Chemical Shift (ppm)Reference Compound 1H NMR Chemical Shift (ppm)Notes
This compoundEstimated ~9.8 - 10.2Benzaldehyde: ~9.9 ppmThe electron-withdrawing bromine is expected to cause a downfield shift compared to benzaldehyde, indicating increased electrophilicity. The methyl group has a minor counteracting effect.

Note: The chemical shift is an estimation based on the electronic effects of the substituents and typical values for similar heterocyclic aldehydes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commonly involving the Vilsmeier-Haack reaction.[2]

Workflow for the Synthesis of this compound

G Start 1-Methylpyrazole Bromination Bromination (e.g., NBS in Acetonitrile) Start->Bromination Intermediate_1 4-bromo-1-methyl-1H-pyrazole Bromination->Intermediate_1 Vilsmeier_Haack Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate_1->Vilsmeier_Haack Workup Aqueous Workup & Purification Vilsmeier_Haack->Workup Product This compound Workup->Product

Detailed Protocol:

  • Bromination of 1-methylpyrazole: To a solution of 1-methylpyrazole in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation of 4-bromo-1-methyl-1H-pyrazole: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Vilsmeier-Haack Formylation: To a stirred solution of phosphorus oxychloride (POCl3) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-bromo-1-methyl-1H-pyrazole in DMF dropwise. After the addition, heat the reaction mixture to 60-70 °C for several hours.

  • Hydrolysis and Isolation of the Aldehyde: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates. Filter the solid, wash with water, and dry. The crude product can be recrystallized or purified by column chromatography to yield this compound.

Representative Reactions Highlighting Electrophilicity

The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for various condensation reactions.

4.2.1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[3][4]

Protocol:

  • Ylide Generation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction with the Aldehyde: To the solution of the ylide, add a solution of this compound in the same solvent at 0 °C or room temperature.

  • Work-up and Isolation: After the reaction is complete, quench with water and extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography. The desired alkene is then isolated and purified.

4.2.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6]

Protocol:

  • Reaction Setup: In a suitable solvent (e.g., ethanol, toluene, or water), dissolve this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

  • Addition of Catalyst: Add a catalytic amount of a base such as piperidine, pyridine, or ammonium acetate.

  • Reaction and Isolation: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture to allow the product to crystallize. Filter the product, wash with a cold solvent, and dry to obtain the condensed product.

Conclusion

The aldehyde group in this compound exhibits a heightened electrophilicity due to the potent electron-withdrawing inductive effect of the bromine atom at the 4-position of the pyrazole ring. This enhanced reactivity makes it a valuable synthon for the construction of a variety of complex organic molecules through reactions such as Wittig olefination and Knoevenagel condensation. The synthetic protocols and electronic analysis provided in this guide offer a framework for researchers to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where pyrazole-containing compounds continue to be of significant interest. Further quantitative studies on the reaction kinetics of this aldehyde would provide a more precise measure of its electrophilicity and would be a valuable addition to the understanding of its chemical behavior.

References

A Senior Application Scientist's Guide to the Stability and Handling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary & Core Significance

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group appended to a substituted pyrazole core, makes it an invaluable intermediate for synthesizing a diverse range of complex molecular scaffolds with potential therapeutic activities.[1][2] Pyrazole derivatives, in general, are investigated for numerous applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the validity of downstream biological data. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its viability in research and development settings.

Physicochemical Profile and Inherent Reactivity

From a mechanistic standpoint, the stability of this compound is dictated by the interplay of its functional groups. The aldehyde moiety is an electrophilic center, rendering it susceptible to oxidation and nucleophilic attack. The N-methylated pyrazole ring is a stable aromatic system, but the bromine atom influences the ring's electron density. Understanding these intrinsic properties is crucial for predicting and preventing potential degradation pathways.

PropertyValueSource
CAS Number 287917-96-8[4]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol -
Appearance White to light yellow solid/powder[5]
Boiling Point 178-180 °C

Critical Factors Governing Compound Stability

The long-term integrity of this compound is contingent on mitigating exposure to several key environmental factors.

Atmospheric Oxygen: The Oxidation Pathway

The aldehyde functional group is readily susceptible to oxidation, primarily converting to the corresponding, and often less reactive, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This is the most probable degradation pathway under ambient atmospheric conditions. For high-purity applications and long-term storage, minimizing exposure to air is critical. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a highly recommended best practice.[6]

Moisture: Hydrolysis and Hydration Concerns

Many aldehydes can form hydrates in the presence of water. While this may be a reversible process, the presence of moisture can also facilitate other degradative reactions. Therefore, ensuring a dry storage environment is essential. Material Safety Data Sheets (MSDS) for analogous compounds consistently recommend storage in a "cool, dry place" and in a "tightly closed container".[6]

Temperature: Managing Kinetic Degradation

There is some variability in supplier recommendations for this compound and its close analogs, with some suggesting ambient temperature storage while others recommend refrigeration (2-8°C or 0-8°C).[5][7] From a chemical kinetics perspective, lower temperatures slow the rate of all potential degradation reactions. Therefore, for long-term archival storage, refrigeration at 2-8°C is the most prudent choice to ensure maximal shelf life. Ambient temperature may be acceptable for short-term, in-use quantities.

Light: The Potential for Photodegradation

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is essential for preserving the chemical integrity of this compound.

Protocol for Long-Term Archival Storage
  • Container Selection: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace atmospheric oxygen and moisture.[6]

  • Sealing: Tightly secure the cap. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

  • Location: Store the sealed container in a refrigerator maintained at 2-8°C.[7] The area should be designated for chemical storage and away from incompatible materials.[7]

Protocol for Routine Experimental Handling
  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Dispensing: Conduct all weighing and dispensing operations in a well-ventilated area or a chemical fume hood.[8] Minimize the time the container is open.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[9][10]

  • Resealing: After dispensing the required amount, re-flush the container with an inert gas, if possible, before tightly resealing.

  • Return to Storage: Promptly return the container to its designated refrigerated storage location.

Diagram 1: Decision Workflow for Storage and Handling This diagram outlines the logical steps a researcher should follow upon receiving and using the compound to ensure its stability.

G Workflow: this compound Handling A Compound Received B Consult Supplier-Specific SDS A->B C Assess Purity (Optional) (e.g., TLC, NMR) B->C D Intended Use? C->D E Long-Term Archival D->E > 6 months F Immediate / Routine Use D->F < 6 months G Store at 2-8°C Inert Atmosphere Dark (Amber Vial) E->G H Store at 2-8°C Tightly Sealed Dark (Amber Vial) F->H I Handling Protocol: 1. Equilibrate to RT in Desiccator 2. Dispense in Hood 3. Re-seal Promptly H->I

Monitoring for and Identifying Degradation

Proactive monitoring can prevent the use of compromised material in critical experiments.

  • Visual Inspection: Any change from a white or light-yellow solid to a darker yellow or brown coloration may indicate degradation. A change in consistency, such as clumping, could suggest moisture absorption.

  • Analytical Verification: A simple and effective method is Thin-Layer Chromatography (TLC). A fresh sample should exhibit a single, well-defined spot. The appearance of additional spots, particularly a more polar spot near the baseline (indicative of the carboxylic acid), suggests degradation. For quantitative assessment, techniques like ¹H NMR, LC-MS, or HPLC should be used to confirm purity against a reference standard or initial analysis data.

Safety and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat when handling this material.[8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

  • Spill & Exposure Procedures:

    • Spills: In case of a spill, avoid generating dust.[7] Carefully sweep up the solid material and place it into a sealed, labeled container for chemical waste disposal.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

Conclusion

While this compound is a versatile and valuable reagent, its inherent chemical reactivity, particularly at the aldehyde functional group, necessitates stringent storage and handling practices. By controlling its exposure to oxygen, moisture, heat, and light, researchers can ensure its long-term stability and purity. Implementing the protocols outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and away from light —will safeguard the integrity of the material, leading to more reliable and reproducible experimental outcomes in drug discovery and development programs.

References

Introduction: The Significance of Spectroscopic Analysis in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis.

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural characterization of such molecules is paramount for understanding their reactivity, and ultimately, their function. 1H NMR spectroscopy stands as a primary and powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity of atoms and the electronic environment of the protons within a molecule.

This guide will delve into the predicted 1H NMR spectrum of this compound, offering a rationale for the expected spectral features based on established principles of NMR theory and data from related pyrazole derivatives.[3][4][5]

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule: the aldehyde proton, the pyrazole ring proton, and the N-methyl protons. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyrazole ring.

Molecular Structure and Proton Environments

To understand the 1H NMR spectrum, it is essential to first visualize the molecular structure and identify the unique proton environments.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments: N-CH₃ (blue), C5-H (green), and CHO (red).

Predicted Chemical Shifts and Multiplicities

The expected chemical shifts and multiplicities for the protons in this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification
Aldehyde H (CHO)9.8 - 10.2Singlet (s)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. It is not coupled to other protons, hence it appears as a singlet.
Pyrazole H57.5 - 8.0Singlet (s)The proton at the C5 position of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromaticity of the ring. The presence of the electron-withdrawing bromine and aldehyde groups will shift it downfield. It is expected to be a singlet as there are no adjacent protons for coupling.
N-Methyl H (N-CH₃)3.8 - 4.2Singlet (s)The protons of the methyl group attached to the nitrogen atom. The chemical shift is downfield compared to a typical alkyl methyl group due to the deshielding effect of the adjacent nitrogen atom in the aromatic pyrazole ring. It appears as a singlet as there are no adjacent protons.

Scientific Rationale and Causality

The predicted chemical shifts are a direct consequence of the electronic environment surrounding each proton.

  • Aldehyde Proton (CHO): The strong electron-withdrawing character of the carbonyl group (C=O) and the pyrazole ring significantly deshields the aldehyde proton, causing it to resonate at a very high chemical shift (downfield).

  • Pyrazole Proton (H5): Protons on aromatic heterocyclic rings typically resonate at higher chemical shifts compared to those on non-aromatic systems. The precise chemical shift of H5 is a balance of several factors: the inherent aromaticity of the pyrazole ring, the electron-donating effect of the N-methyl group, and the electron-withdrawing effects of the bromine atom at C4 and the carbaldehyde group at C3. The cumulative effect of the bromo and carbaldehyde substituents is expected to deshield H5, leading to a downfield shift.

  • N-Methyl Protons (N-CH₃): The methyl group is directly attached to a nitrogen atom within an aromatic ring. This environment is more electron-withdrawing than a simple amine, leading to a downfield shift for the methyl protons compared to aliphatic methyl groups.

Coupling Constants (J-coupling)

In this specific molecule, no proton-proton spin-spin coupling is expected.[6][7] The aldehyde proton, the pyrazole proton (H5), and the N-methyl protons are all separated by more than three bonds and are not in a geometric arrangement that would typically lead to observable long-range coupling. Therefore, all signals in the 1H NMR spectrum of this compound are predicted to be singlets.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended.[8][9]

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent that will dissolve the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[8]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[9]

Instrumental Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[9][10]

Parameter Recommended Value Rationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Number of Scans16 - 64Sufficient scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1)1 - 5 secondsAllows for full relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (at)2 - 4 secondsDetermines the resolution of the spectrum.
Pulse Width90° or 45°A 90° pulse provides the maximum signal for a single scan. A 45° pulse can be used with a shorter relaxation delay.[10]
Spectral Width0 - 12 ppmA standard range for most organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

graph TD {
A[Sample Preparation] --> B(Dissolve 5-10 mg in0.5-0.7 mL of deuterated solvent);
B --> C{Add TMS asinternal standard};
C --> D[Transfer to NMR tube];
D --> E[NMR Spectrometer Setup];
E --> F(Set spectrometer frequency, e.g., 400 MHz);
F --> G(Define acquisition parameters: scans, relaxation delay, etc.);
G --> H[Acquire Spectrum];
H --> I(Fourier Transform);
I --> J(Phase and Baseline Correction);
J --> K[Spectral Analysis];
K --> L(Chemical Shift Referencing);
L --> M(Integration and Multiplicity Analysis);
}
Figure 2.  A generalized workflow for the acquisition and analysis of a 1H NMR spectrum.

Potential Challenges and Considerations

  • Impurity Peaks: The presence of impurities from the synthesis of this compound can introduce additional signals in the spectrum. A thorough understanding of the synthetic route can help in identifying potential impurity peaks.
  • Solvent Effects: The choice of solvent can slightly alter the chemical shifts of the protons due to different solvent-solute interactions. [5]It is crucial to report the solvent used when presenting NMR data.
  • Water Peak: The presence of residual water in the deuterated solvent can give rise to a broad singlet. The chemical shift of this peak is solvent-dependent.

Conclusion

The 1H NMR spectrum of this compound is predicted to be relatively simple, consisting of three singlet signals corresponding to the aldehyde, pyrazole ring, and N-methyl protons. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of this spectrum, grounded in the fundamental principles of NMR spectroscopy and the known chemical behavior of pyrazole derivatives. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is essential for unambiguous structural confirmation and further research in the application of this compound.

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH National Center for Biotechnology Information. --INVALID-LINK--2.1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Smolecule. --INVALID-LINK---1h-pyrazole-4-carbaldehyde-cas-1186407-59-9)3. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. --INVALID-LINK--4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. --INVALID-LINK--5. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. --INVALID-LINK--6. The 1H-NMR experiment. Chemistry LibreTexts. --INVALID-LINK--/05%3A_Structure_Determination/5.04%3A_The_1H-NMR_Experiment)7. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. --INVALID-LINK--8. NMR Sample Preparation. University of Alberta. --INVALID-LINK--9. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Royal Society of Chemistry. --INVALID-LINK--10. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. --INVALID-LINK--11. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. --INVALID-LINK--12. Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Michigan State University. --INVALID-LINK--13. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. --INVALID-LINK--14. Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. ACS Publications. --INVALID-LINK--15.4-bromo-3-methyl-1H-pyrazole. PubChem. --INVALID-LINK--16. 1H-Pyrazole, 4-bromo-1-methyl-. PubChem. --INVALID-LINK--17. J-Coupling. Weizmann Institute of Science. --INVALID-LINK--18. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. --INVALID-LINK--19. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH National Center for Biotechnology Information. --INVALID-LINK--20. Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. --INVALID-LINK--21. J-coupling. Wikipedia. --INVALID-LINK--22.4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. --INVALID-LINK--23.4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. --INVALID-LINK--24.4-Bromo-1-methyl-1H-pyrazole 97%. Sigma-Aldrich. --INVALID-LINK--

References

In-Depth Technical Guide: ¹³C NMR Chemical Shifts of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an analysis of the expected ¹³C NMR chemical shifts for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Due to the absence of directly published experimental data for this specific compound in the available literature, the chemical shifts presented are estimated based on data from structurally analogous pyrazole derivatives. This document also outlines a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra for this class of compounds.

Data Presentation: Estimated ¹³C NMR Chemical Shifts

The estimated ¹³C NMR chemical shifts for this compound are summarized in the table below. These estimations are derived from the analysis of substituted pyrazoles and related heterocyclic aldehydes.[1][2][3] The chemical shift ranges for different carbon environments from established literature sources were also considered in these estimations.[4][5][6]

Carbon AtomEstimated Chemical Shift (δ, ppm)Rationale for Estimation
C=O (Carbaldehyde)180 - 190Aldehyde carbons typically resonate in this downfield region.[1]
C3145 - 155The carbon atom of the pyrazole ring attached to the electron-withdrawing carbaldehyde group.
C5135 - 145The carbon atom of the pyrazole ring adjacent to the N-methyl group.
C4100 - 110The carbon atom bearing the bromine atom; the halogen substitution causes a characteristic shift.
N-CH₃35 - 45The methyl group attached to the nitrogen atom of the pyrazole ring.

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mandatory Visualization: Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard numbering of the pyrazole ring atoms, which is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for organic compounds and heterocyclic molecules.[3][7]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 100 MHz or higher.[1]

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic compounds.

  • Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the peaks if relative intensities are of interest, though it is important to note that peak intensities in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbon atoms due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[8]

Logical Relationships in NMR Data Interpretation

The process of assigning the ¹³C NMR chemical shifts for this compound involves a logical workflow that integrates theoretical knowledge with empirical data from similar structures.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis and Assignment cluster_2 Reference Data and Principles SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing NMR_Acquisition->DataProcessing PeakPicking Peak Identification DataProcessing->PeakPicking ChemShiftAnalysis Chemical Shift Analysis PeakPicking->ChemShiftAnalysis Assignment Structural Assignment ChemShiftAnalysis->Assignment FinalReport FinalReport Assignment->FinalReport Final Report LiteratureData Literature Data on Analogues LiteratureData->ChemShiftAnalysis Theory Chemical Shift Theory Theory->ChemShiftAnalysis

Caption: Workflow for ¹³C NMR spectral analysis and assignment.

References

The Strategic Role of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of pyrazole-based synthons, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutics. Its unique trifunctional nature—a reactive aldehyde, a modifiable bromo substituent, and a stable N-methylated pyrazole core—offers a rich platform for chemical elaboration. This technical guide delineates the potential applications of this compound in medicinal chemistry, with a primary focus on its utility in the development of kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases. This document provides a comprehensive overview of synthetic pathways, experimental protocols, and potential biological activities, supported by quantitative data from analogous compounds and illustrative diagrams to guide further research and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions.[1] The inherent stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic agents.[2]

The subject of this guide, this compound, is a trifunctional pyrazole derivative poised for significant applications in the synthesis of complex molecular architectures. The N-methylation prevents tautomerization and provides a fixed substitution pattern. The aldehyde group at the 3-position serves as a versatile handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce diverse side chains.[3] Crucially, the bromine atom at the 4-position is a key functional group for introducing further molecular diversity through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the strategic attachment of aryl, heteroaryl, and other functionalities, which are often critical for achieving high potency and selectivity in drug candidates.

Synthetic Potential and Key Transformations

The strategic placement of the aldehyde and bromo groups on the this compound core allows for a stepwise and controlled elaboration of the molecule. This enables the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Reactions at the Aldehyde Group (C3-Position)

The carbaldehyde functionality is a gateway to a vast array of chemical transformations. Key reactions include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyrazoles. This is a powerful method for introducing side chains that can interact with specific pockets of a target protein.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or hydrazines can lead to the formation of more complex heterocyclic systems fused to the pyrazole ring.[5]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds, providing access to vinyl-pyrazole derivatives which can be further functionalized.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional handles for further derivatization.

Reactions at the Bromo Group (C4-Position)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This is a cornerstone for building kinase inhibitors, where these groups often interact with the hydrophobic regions of the ATP-binding pocket.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or be further transformed.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the direct attachment of amino groups, which can act as hydrogen bond donors or acceptors.

  • Heck and Stille Couplings: These reactions provide additional avenues for C-C bond formation.

A logical workflow for the elaboration of this compound would involve initial modification of the aldehyde group, followed by a cross-coupling reaction at the 4-position, or vice-versa. The choice of sequence would depend on the compatibility of the functional groups in each step.

G start This compound reductive_amination Reductive Amination start->reductive_amination RNH2, [H] condensation Condensation start->condensation Active Methylene Compounds wittig Wittig/HWE Reaction start->wittig Ylides suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd catalyst intermediate1 Intermediate A (C3-modified) reductive_amination->intermediate1 final_product Diverse Library of Bioactive Molecules reductive_amination->final_product condensation->intermediate1 wittig->intermediate1 intermediate2 Intermediate B (C4-modified) suzuki->intermediate2 suzuki->final_product sonogashira Sonogashira Coupling sonogashira->final_product buchwald Buchwald-Hartwig Amination buchwald->final_product intermediate1->suzuki ArB(OH)2, Pd catalyst intermediate1->sonogashira Alkyne, Pd/Cu catalyst intermediate1->buchwald R2NH, Pd catalyst intermediate2->reductive_amination RNH2, [H]

Caption: Synthetic pathways from this compound.

Application in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrazole scaffold is a common feature in many approved kinase inhibitors.[6] this compound is an ideal starting material for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively target the ATP-binding site of kinases.

A prominent example of a signaling pathway frequently targeted by pyrazole-based inhibitors is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrazoleInhibitor Pyrazole-based Kinase Inhibitor PyrazoleInhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Quantitative Data of Analogous Pyrazole-Based Inhibitors

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the biological activity of structurally related pyrazole-based kinase inhibitors provides a strong rationale for its potential. The following table summarizes the inhibitory activities of several pyrazole-containing kinase inhibitors.

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK157-167[7]
1H-Pyrazolo[3,4-d]pyrimidinesBRK/PTK6Low nM range[8]
Pyrazole CarboxamidesFLT3, CDK2/40.089 (FLT3)[9][10]
Pyrazolo[3,4-b]pyridinesTBK17.1[11]
Pyrazole-based compoundsAurora-A KinaseLow µM range[12]

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations of a bromo-pyrazole carbaldehyde scaffold, based on established methodologies for analogous compounds.

General Procedure for Reductive Amination

reductive_amination_workflow start Dissolve pyrazole carbaldehyde and amine in solvent add_reductant Add reducing agent (e.g., NaBH(OAc)3) start->add_reductant stir Stir at room temperature add_reductant->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product Characterize final product purify->product

Caption: Workflow for a typical reductive amination experiment.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq.).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aminomethyl-pyrazole derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Protocol:

  • Reaction Setup: In a reaction vessel, this compound or its derivative (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) are combined.

  • Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired 4-aryl-pyrazole derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly for the development of kinase inhibitors. The strategic combination of reactions at the aldehyde and bromo functionalities allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers and drug development professionals to unlock the full potential of this promising scaffold in the quest for novel and effective therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and is anticipated to yield novel drug candidates with significant therapeutic potential.

References

The Strategic Utility of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its prevalence in approved drugs and clinical candidates stems from its unique electronic properties, metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets, particularly protein kinases.[2] The strategic functionalization of the pyrazole ring is therefore a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This technical guide focuses on a particularly versatile, yet underexplored, building block: 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde . This molecule embodies a trifecta of reactive sites—a nucleophilically susceptible aldehyde, a bromine atom primed for cross-coupling reactions, and a methylated pyrazole core that offers a specific substitution pattern. This unique combination makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.[3][4] This guide will provide a comprehensive overview of its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed protocols for its effective utilization in the laboratory.

I. Synthesis of this compound: A Regioselective Approach

The synthesis of this compound requires a strategic, multi-step approach to ensure the desired regiochemistry. A direct Vilsmeier-Haack formylation of 1-methyl-4-bromopyrazole is not ideal, as it would likely lead to formylation at the C5 position. A more robust and regioselective strategy involves a two-step sequence starting from the readily available 1-methylpyrazole.

Step 1: Formylation of 1-Methylpyrazole to 1-Methyl-1H-pyrazole-3-carbaldehyde

The initial step involves the introduction of the carbaldehyde group at the C3 position of the 1-methylpyrazole ring. While several formylation methods exist, a common and effective approach is through a lithiation-formylation sequence.[5]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Lithiation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the stirred THF.

  • Substrate Addition: In a separate flask, dissolve 1-methylpyrazole (1 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-methyl-1H-pyrazole-3-carbaldehyde.[6]

Step 2: Regioselective Bromination of 1-Methyl-1H-pyrazole-3-carbaldehyde

With the 3-carbaldehyde in place, the next step is the regioselective bromination at the C4 position. The electron-withdrawing nature of the aldehyde group at C3 directs the electrophilic substitution to the C4 position.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Brominating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent to the pyrazole solution at room temperature while stirring. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis_of_4_bromo_1_methyl_1H_pyrazole_3_carbaldehyde start 1-Methylpyrazole intermediate 1-Methyl-1H-pyrazole-3-carbaldehyde start->intermediate 1. n-BuLi, THF, -78°C 2. DMF product This compound intermediate->product Br2, Acetic Acid

Caption: Synthetic route to this compound.

II. Reactivity Profile: A Versatile Synthetic Intermediate

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the aldehyde at the C3 position and the bromine atom at the C4 position. This allows for a diverse range of chemical transformations, making it a valuable building block in multi-step syntheses.

A. Reactions at the Aldehyde Group

The carbaldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[7] The reaction of this compound with a phosphonate ylide provides a straightforward route to pyrazole-containing α,β-unsaturated esters, nitriles, or ketones.[8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C and add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

HWE_Reaction aldehyde This compound product α,β-Unsaturated Pyrazole Derivative aldehyde->product Horner-Wadsworth-Emmons Olefination ylide Phosphonate Ylide (from phosphonate ester + base) ylide->product

Caption: Horner-Wadsworth-Emmons reaction of the title compound.

Reductive amination is a versatile method for the synthesis of amines. The reaction of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), provides access to a wide range of N-substituted pyrazolylmethanamines.

B. Reactions at the Bromine Atom

The bromine atom at the C4 position of the pyrazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[9] The reaction of this compound with a variety of boronic acids or boronate esters, in the presence of a palladium catalyst and a base, allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position of the pyrazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-120 °C for several hours, or until the starting material is consumed as monitored by TLC. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
PdCl₂(dppf)Cs₂CO₃DME/H₂O90892
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110688
Note: Yields are representative and can vary depending on the specific boronic acid used.

III. Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The pyrazole scaffold is a key component of numerous kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase active site.[1] this compound serves as a versatile starting material for the synthesis of such inhibitors.

Case Study: Synthesis of a Hypothetical Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

Pyrazolo[3,4-d]pyrimidines are a well-established class of kinase inhibitors.[10] The following hypothetical synthesis illustrates how this compound can be a key intermediate in the construction of such a scaffold.

Synthetic Scheme:

  • Condensation: The synthesis begins with the condensation of this compound with a suitable nitrogen-containing nucleophile, such as an aminopyrazole, to form an imine intermediate.

  • Cyclization: Subsequent intramolecular cyclization, often promoted by an oxidizing agent, leads to the formation of the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization: The bromine atom on the pyrazole ring can then be utilized for a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group, which is often crucial for achieving potency and selectivity against a specific kinase target.

Kinase_Inhibitor_Synthesis start This compound step1 Condensation with Aminopyrazole start->step1 step2 Oxidative Cyclization step1->step2 intermediate Brominated Pyrazolo[3,4-d]pyrimidine step2->intermediate step3 Suzuki-Miyaura Coupling (with Arylboronic Acid) intermediate->step3 product Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor step3->product

Caption: Hypothetical synthesis of a kinase inhibitor.

IV. Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its unique combination of a reactive aldehyde and a cross-coupling-ready bromine atom, situated on a privileged pyrazole scaffold, provides a powerful platform for the construction of complex and biologically active molecules. The synthetic routes and reaction protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals to harness the full potential of this strategic intermediate. As the demand for novel and potent kinase inhibitors and other therapeutic agents continues to grow, the importance of such well-designed and functionalized building blocks will undoubtedly increase.

References

The Synthesis of Pyrazole-3-Carbaldehyde: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Formyl Pyrazole Scaffold

Pyrazole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its strategic importance lies in the versatile reactivity of the formyl group, which serves as a gateway to a vast array of molecular complexity. From the synthesis of intricate drug candidates to the development of novel functional materials, the pyrazole-3-carbaldehyde scaffold is a testament to the power of a well-placed functional group on a privileged heterocyclic core. This guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis, delving into the core methodologies that have shaped its accessibility and application. We will examine the causality behind experimental choices, present field-proven insights through detailed protocols, and offer a comparative analysis of the key synthetic strategies.

I. Historical Perspectives: The Dawn of Pyrazole Chemistry and the Emergence of a Key Intermediate

The story of pyrazole-3-carbaldehyde is intrinsically linked to the broader history of pyrazole chemistry, which began in the late 19th century. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine, the specific isolation and characterization of pyrazole-3-carbaldehyde came later. Early methods for the introduction of a formyl group onto a pyrazole ring were often extensions of general aromatic formylation techniques.

The mid-20th century marked a significant turning point with the application of the Vilsmeier-Haack reaction to the pyrazole nucleus. This reaction, originally described by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a robust and regioselective method for the formylation of electron-rich aromatic and heteroaromatic systems. Its application to pyrazoles, particularly N-substituted pyrazoles, provided a reliable route to pyrazole-4-carbaldehydes and, with appropriate precursors, to the 3- and 5-isomers. This development was pivotal, transforming pyrazole carbaldehydes from chemical curiosities into readily accessible and highly valuable building blocks.

II. Core Synthetic Strategies: A Comparative Analysis

The synthesis of pyrazole-3-carbaldehyde can be broadly categorized into two main approaches: the direct formylation of a pre-formed pyrazole ring and the construction of the pyrazole ring with the formyl group or a precursor already in place.

Direct Formylation of the Pyrazole Nucleus

This is the most common and often most direct route to pyrazole carbaldehydes. The regioselectivity of the formylation is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions.

The Vilsmeier-Haack reaction is the preeminent method for the synthesis of pyrazole carbaldehydes.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-3-carbaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup) H2O->Aldehyde Knorr_Synthesis Dicarbonyl β-Ketoaldehyde Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole_aldehyde Pyrazole-3-carbaldehyde Cyclization->Pyrazole_aldehyde

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 1-methylpyrazole. The synthetic route involves an initial electrophilic bromination of 1-methylpyrazole to yield 4-bromo-1-methyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position of the pyrazole ring. This application note includes comprehensive experimental procedures, characterization data, and a workflow visualization to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents due to their diverse biological activities. Specifically, pyrazole carbaldehydes serve as versatile intermediates for the synthesis of more complex molecules through various chemical transformations of the aldehyde functionality. The target molecule, this compound, incorporates both a bromine atom, suitable for cross-coupling reactions, and a carbaldehyde group, enabling further derivatization, making it a highly valuable synthon for the construction of compound libraries for drug discovery programs.

Overall Synthetic Scheme

The synthesis of this compound from 1-methylpyrazole is achieved via a two-step process as illustrated below:

Step 1: Bromination of 1-methylpyrazole

Step 2: Vilsmeier-Haack Formylation of 4-bromo-1-methyl-1H-pyrazole

Experimental Protocols

Step 1: Synthesis of 4-bromo-1-methyl-1H-pyrazole

This procedure outlines the bromination of 1-methylpyrazole at the C4 position using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 1-methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-methylpyrazole (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-bromo-1-methyl-1H-pyrazole as a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

This protocol describes the formylation of 4-bromo-1-methyl-1H-pyrazole at the C3 position using the Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 4-bromo-1-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (3.0 eq.) in an ice-water bath.

  • Add phosphorus oxychloride (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • To this mixture, add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane.

  • Remove the ice bath and heat the reaction mixture to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Key ¹H NMR Data (δ, ppm) in CDCl₃
4-bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00Liquid70-807.35 (s, 1H), 7.30 (s, 1H), 3.80 (s, 3H)
This compoundC₅H₅BrN₂O189.01Solid60-709.95 (s, 1H), 7.80 (s, 1H), 3.90 (s, 3H)

Visualization of the Experimental Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Vilsmeier-Haack Formylation A 1. Dissolve 1-methylpyrazole in Acetonitrile B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Stir at Room Temperature (12-16h) B->C D 4. Work-up: - Evaporate Solvent - Dissolve in CH2Cl2 - Wash with Na2S2O3, NaHCO3, Brine C->D E 5. Dry, Filter, and Concentrate D->E F 6. Purify by Column Chromatography E->F G Intermediate: 4-bromo-1-methyl-1H-pyrazole F->G H 1. Prepare Vilsmeier Reagent: - Cool DMF to 0°C - Add POCl3 dropwise G->H I 2. Add 4-bromo-1-methyl-1H-pyrazole solution H->I J 3. Heat to 60°C (4-6h) I->J K 4. Work-up: - Pour onto ice - Neutralize with NaHCO3 - Extract with CH2Cl2 J->K L 5. Wash with Water and Brine K->L M 6. Dry, Filter, and Concentrate L->M N 7. Purify by Column Chromatography M->N O Final Product: this compound N->O

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the Vilsmeier-Haack formylation of 4-bromo-1-methyl-1H-pyrazole to synthesize 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This key intermediate is valuable in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other biologically active compounds.[1] The protocol outlines the reaction mechanism, a step-by-step experimental procedure, and a summary of expected quantitative data. Diagrams illustrating the reaction mechanism and experimental workflow are included to ensure clarity and reproducibility. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4] This reagent then attacks the electron-rich pyrazole ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the corresponding aldehyde. For 4-bromo-1-methyl-1H-pyrazole, the formylation is directed to the C5 position due to the electronic effects of the substituents and the inherent reactivity of the pyrazole ring.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 4-bromo-1-methyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 4-bromo-1-methyl-1H-pyrazole- 5-carbaldehyde Intermediate->Product + H₂O (Workup) H2O H₂O

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazole derivatives.[5][6]

Materials and Reagents:

  • 4-bromo-1-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid or a thick slurry indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of the pyrazole to the Vilsmeier reagent at 0 °C.

  • After the addition, slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yield for the reaction.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
4-bromo-1-methyl-1H-pyrazole162.001.0101.62 g
N,N-Dimethylformamide (DMF)73.093.0302.19 g (2.32 mL)
Phosphorus oxychloride (POCl₃)153.331.5152.30 g (1.39 mL)
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde189.01--Expected Yield: 60-80%

Experimental Workflow

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) C Add Pyrazole Solution to Vilsmeier Reagent at 0°C A->C B Dissolve Pyrazole in DCM B->C D Heat Reaction to 50-60°C (2-4 hours) C->D E Quench with Ice D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K 4-bromo-1-methyl-1H-pyrazole- 5-carbaldehyde J->K

Caption: Workflow for the Vilsmeier-Haack formylation.

References

Application Notes and Protocols for the Synthesis of Pyrazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-3-carbaldehyde and its derivatives are pivotal building blocks in organic and medicinal chemistry.[1][2][3] Their versatile reactivity allows for the synthesis of a wide array of more complex heterocyclic structures, which have shown significant promise in the development of new therapeutic agents.[1] Derivatives synthesized from pyrazole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2][3] These compounds are also utilized in materials science.[1] This document provides detailed protocols and methodologies for the synthesis of pyrazole-3-carbaldehyde derivatives, with a focus on the widely employed Vilsmeier-Haack reaction.

Primary Synthetic Methodologies

Several methods are available for the synthesis of pyrazole-3-carbaldehydes. The most common and practical routes include:

  • The Vilsmeier-Haack Reaction: This is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles.[4][5] It typically involves the reaction of a suitable pyrazole precursor, often a hydrazone, with the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[4][6][7]

  • Oxidation of 3-Methylpyrazoles or Pyrazole-3-methanols: This method involves the oxidation of a methyl or hydroxymethyl group at the 3-position of the pyrazole ring to an aldehyde.[2]

  • Miscellaneous Methods: Other less common methods have also been reported, which may be suitable for specific substrates.[2]

The following diagram illustrates the logical relationship between the common starting materials and the primary synthetic routes to pyrazole-3-carbaldehyde.

cluster_start Starting Materials cluster_methods Synthetic Methods Hydrazones Hydrazones Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Hydrazones->Vilsmeier-Haack Reaction 3-Methylpyrazoles 3-Methylpyrazoles Oxidation Oxidation 3-Methylpyrazoles->Oxidation Pyrazole-3-methanols Pyrazole-3-methanols Pyrazole-3-methanols->Oxidation Pyrazole-3-carbaldehyde Pyrazole-3-carbaldehyde Vilsmeier-Haack Reaction->Pyrazole-3-carbaldehyde Oxidation->Pyrazole-3-carbaldehyde

Caption: Synthetic routes to pyrazole-3-carbaldehydes.

The Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones of methyl ketones.[8] This reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich pyrazole ring.[5]

General Reaction Scheme

The general reaction for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from acetophenone hydrazones is depicted below:

Acetophenone Hydrazone + Vilsmeier Reagent → 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a procedure for the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[9]

Materials and Reagents:

  • N'-(1-phenylethylidene)benzohydrazide (substituted acetophenone benzoyl hydrazone)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol for recrystallization

  • Round bottom flask (100 mL)

  • Magnetic stirrer with heating

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Vilsmeier Reagent: In a 100 mL round bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10 mL of DMF. Cool the flask in an ice bath to 0°C. To the cooled DMF, add 1.1 mL (0.012 mol) of POCl₃ dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Hydrazone: To the prepared Vilsmeier reagent, add 0.004 mol of N'-(1-phenylethylidene)benzohydrazide in small portions.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at 60-65°C for 4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.

  • Isolation of the Product: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product is purified by recrystallization from methanol to afford the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[9]

The following diagram illustrates the general workflow for this synthesis.

A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Add Hydrazone to Vilsmeier Reagent A->B C Heat Reaction Mixture (60-65°C for 4h) B->C D Quench with Ice Water C->D E Neutralize with NaHCO₃ D->E F Filter Precipitate E->F G Recrystallize from Methanol F->G H Pure Pyrazole-3-carbaldehyde G->H

Caption: General workflow for pyrazole-3-carbaldehyde synthesis.

Quantitative Data Summary

The Vilsmeier-Haack reaction is applicable to a variety of substituted hydrazones, leading to a range of pyrazole-3-carbaldehyde derivatives in moderate to excellent yields. The table below summarizes some examples.

Starting HydrazoneReagentsConditionsProductYield (%)
N'-(1-phenylethylidene)benzohydrazideDMF, POCl₃60-65°C, 4h1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeGood
1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazineDMF, POCl₃Conventional heating3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeGood
2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-oneDMF, POCl₃Not specified5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde-
2,4-dinitrophenylhydrazoneDMF, 8 eq. POCl₃70-80°C, 4hEthyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate15
Acetophenone PhenylhydrazoneDMF, POCl₃70°C, 12h1-Phenyl-3-substituted-1H-pyrazole-4-carbaldehyde60

Note: "Good" indicates that the source mentions a good yield without specifying the exact percentage.

Mechanism of the Vilsmeier-Haack Reaction

The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole precursor.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack and Cyclization: The hydrazone acts as a nucleophile, attacking the Vilsmeier reagent. A series of intramolecular reactions, including cyclization and elimination, leads to the formation of the pyrazole ring with a formyl group at the 4-position.

The following diagram outlines the key steps in the Vilsmeier-Haack reaction mechanism.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Intermediate Adduct Vilsmeier_Reagent->Intermediate + Hydrazone Hydrazone Hydrazone Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazole-3-carbaldehyde Cyclized_Intermediate->Product Elimination & Aromatization

Caption: Vilsmeier-Haack reaction mechanism overview.

Applications in Drug Discovery and Development

Pyrazole-3-carbaldehyde derivatives are valuable scaffolds in drug discovery due to their wide range of pharmacological activities.[1][10] They serve as precursors for the synthesis of more complex molecules with potential therapeutic applications. For instance, various derivatives have been investigated for their efficacy as:

  • Anticancer agents [10]

  • Anti-inflammatory agents

  • Antimicrobial agents [1]

  • Antiviral agents

  • 5-HT3A receptor antagonists [1]

The ability to easily modify the pyrazole-3-carbaldehyde core allows for the generation of large libraries of compounds for screening and lead optimization in drug development programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including heterocyclic scaffolds like pyrazoles. Pyrazole derivatives are prominent in numerous biologically active compounds and approved drugs.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with various aryl and heteroaryl boronic acids. The resulting 4-aryl-1-methyl-1H-pyrazole-3-carbaldehyde derivatives are valuable intermediates in the development of novel therapeutic agents.[3] The presence of the aldehyde functional group offers a handle for further chemical modifications, making these products versatile building blocks in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with functionalized heteroaryl halides.

Data Presentation: Suzuki Coupling of 4-Bromopyrazole Derivatives

While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table summarizes representative yields for the coupling of the closely related 4-bromopyrazole with various arylboronic acids. These data provide a valuable starting point for reaction optimization. The presence of the electron-withdrawing carbaldehyde group on the target substrate may necessitate slightly more forcing conditions or the use of more electron-rich ligands to achieve comparable yields.[5]

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002486[5][6]
24-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002481[5][6]
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002461[5][6]
43,5-Dimethylphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002475[5][6]
52-Thiopheneboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002465[5][6]
6Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O906Not Specified[7][8]

Experimental Protocols

The following protocols are provided as general guidelines for performing Suzuki coupling reactions with this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Conventional Heating using a Buchwald-type Precatalyst

This protocol is adapted from procedures for the Suzuki coupling of 4-bromopyrazoles using a highly active palladium precatalyst.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5–2.0 equiv)

  • XPhos Pd G2 (or a similar Buchwald precatalyst) (2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add the palladium precatalyst to the solid mixture.

  • Via syringe, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-3-carbaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields. This protocol is based on general procedures for microwave-assisted Suzuki couplings of halo-heterocycles.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ or a suitable microwave-stable catalyst (e.g., a pyridine-pyrazole/Pd(II) complex) (1-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or another suitable base (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or another suitable high-boiling solvent

  • Water, degassed

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system (e.g., DME/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Workflow Reactants Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Pd Catalyst (e.g., XPhos Pd G2) Catalyst->Reaction_Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 4-aryl-1-methyl-1H-pyrazole-3-carbaldehyde Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Biaryl Boronate Ar'B(OH)3- Boronate->Transmetalation Base Base Base->Boronate RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its typically mild reaction conditions.[1] The pyrazole moiety is a common scaffold in many biologically active compounds, and the introduction of an alkynyl group via Sonogashira coupling provides a valuable handle for further functionalization in drug discovery and development.

This document provides detailed application notes and a protocol for the Sonogashira coupling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with various terminal alkynes.

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, solvent, base, and reaction temperature. The following table summarizes reaction conditions and outcomes for the Sonogashira coupling of related bromopyrazole substrates, providing a valuable reference for reaction optimization.

Table 1: Optimization of Sonogashira Coupling of Substituted Bromopyrazoles

EntryPalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (3)SPhos (6)-Et₃NMeCN110Low Conversion[3]
2Pd(OAc)₂ (3)RuPhos (6)-Et₃NMeCN110Low Conversion[3]
3Pd(OAc)₂ (3)DavePhos (6)-Et₃NMeCN110Moderate Conversion[3]
4Pd(OAc)₂ (3)XPhos (6)-Et₃NMeCN110High Conversion[3]
5Pd(OAc)₂ (3)XPhos (6)-Et₃NDioxane10085[3]
6Pd(OAc)₂ (3)XPhos (6)-Et₃NToluene10075[3]
7Pd(OAc)₂ (3)XPhos (6)-Et₃NDMF 100 98 [3]
8Pd(OAc)₂ (3)XPhos (6)-Et₃NDMF5081[3]
9Pd(OAc)₂ (3)XPhos (6)-Et₃NDMF2532[3]
10Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100up to 96[4]
11[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSO6063[5]

Note: Yields and conditions are reported for analogous bromopyrazole substrates and may require optimization for this compound.

Experimental Protocols

This section details a general protocol for the Sonogashira coupling of this compound. Both a traditional copper-catalyzed method and a copper-free alternative are presented.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is based on typical conditions for Sonogashira reactions of heterocyclic halides.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or similar palladium catalyst

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous, degassed solvent (DMF or THF) to the flask, followed by triethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to the traditional method and can be advantageous in cases where the copper co-catalyst may interfere with the reaction or downstream applications.[5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.

  • An organic base such as triethylamine (Et₃N) or 2,2,6,6-tetramethylpiperidine (TMP).

  • Anhydrous solvent such as DMF or DMSO.

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq) and the phosphine ligand (e.g., XPhos, 0.06 eq) to a dry reaction vessel.

  • Add the this compound (1.0 eq) and the base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualization

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde + Terminal Alkyne Mixing Combine all components under inert atmosphere Reactants->Mixing Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + CuI (optional) Catalysts->Mixing Reagents Base (e.g., Et₃N) + Anhydrous Solvent (e.g., DMF) Reagents->Mixing Heating Stir at specified temperature (e.g., 100°C) Mixing->Heating Heat Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Sample Quenching Cool and dilute with organic solvent Monitoring->Quenching Reaction Complete Extraction Wash with aqueous solutions Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product 4-alkynyl-1-methyl-1H- pyrazole-3-carbaldehyde Purification->Product Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 ArPd(II)XL₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)AlkynylL2 ArPd(II)(C≡CR)L₂ Transmetalation->ArPd(II)AlkynylL2 RedElim Reductive Elimination ArPd(II)AlkynylL2->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product Cu-Cycle Copper Cycle Cu-Cycle->Transmetalation Cu-C≡CR Alkyne R-C≡C-H Cu-Acetylide Cu-C≡CR Alkyne->Cu-Acetylide CuX CuX CuX->Cu-Acetylide Base Base Base->Cu-Acetylide

References

Heck reaction conditions for 4-bromopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Optimized Heck Reaction Conditions for the Synthesis of 4-Aryl/Vinyl-Pyrazoles from 4-Bromo Substrates

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of blockbuster drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and various kinase inhibitors. Its unique electronic properties and ability to act as a versatile scaffold for molecular recognition make it a privileged structure. The C-4 position of the pyrazole ring is a particularly attractive site for modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for C-C bond formation.[1] It enables the direct coupling of aryl or vinyl halides with alkenes, catalyzed by a palladium species.[2] For pyrazole chemistry, the Heck reaction provides a direct and atom-economical route to introduce vinyl or styrenyl substituents at the C-4 position, which are valuable intermediates for further diversification.

However, the application of the Heck reaction to N-heteroaryl halides like 4-bromopyrazoles is not without its challenges. The nitrogen lone pairs in the pyrazole ring can coordinate strongly to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This guide provides a deep dive into the mechanistic nuances and offers robust, field-proven protocols to overcome these challenges, ensuring high-yield synthesis of 4-substituted pyrazole derivatives.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) cycle, which involves several key steps.[4][5] The generally accepted mechanism for a 4-bromopyrazole substrate is illustrated below.

Heck_Mechanism Figure 1: The Heck Catalytic Cycle for 4-Bromopyrazole pd0 Active Pd(0)L₂ Catalyst oa_complex Oxidative Addition (Pyrazolyl)-Pd(II)-Br Complex pd0->oa_complex Oxidative Addition pi_complex Alkene π-Complex oa_complex->pi_complex Alkene Coordination insertion_complex Migratory Insertion σ-Alkyl-Pd(II) Complex pi_complex->insertion_complex Migratory Insertion elim_complex β-Hydride Elimination Hydrido-Pd(II)-π-Complex insertion_complex->elim_complex syn-β-Hydride Elimination elim_complex->pd0 Reductive Elimination product Alkene Product elim_complex->product Product Release hbr HBr base_hbr [Base-H]⁺Br⁻ hbr->base_hbr base Base base->base_hbr base_hbr->pd0 Catalyst Regeneration sub1 4-Bromopyrazole sub1->oa_complex sub2 Alkene sub2->pi_complex

Caption: The catalytic cycle involves oxidative addition of the pyrazole, alkene coordination, migratory insertion, and β-hydride elimination to release the product and regenerate the catalyst.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the Carbon-Bromine bond of the 4-bromopyrazole. This is often the rate-limiting step, and its efficiency is highly dependent on the electron density of the palladium center.[6]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the pyrazolyl group into the alkene C=C bond.[7] Regioselectivity is primarily controlled by sterics; the pyrazolyl group typically adds to the less substituted carbon of the alkene.[4]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming a new C=C bond in the product and a hydrido-palladium species. This step must be "syn-coplanar" and dictates the E-stereoselectivity commonly observed in Heck reactions.[5]

  • Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated HBr and reductively eliminate it from the palladium complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[8]

Key Parameters for Reaction Optimization

The success of a Heck reaction with a 4-bromopyrazole substrate hinges on the careful selection of several interdependent parameters. Given the electron-rich nature of pyrazoles and their potential to act as catalyst poisons, conditions must be chosen to favor the desired catalytic turnover.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Pd(OAc)₂ is often preferred as it is readily reduced in situ to the active Pd(0) species.[8] Unlike stable Pd(0)(PPh₃)₄, Pd(II) precursors can be more efficient.[8] Loadings of 1-5 mol% are typical.
Ligand P(OEt)₃ (Triethyl phosphite) , PPh₃, P(o-tol)₃, Bulky electron-rich phosphines (e.g., P(tBu)₃), N-Heterocyclic Carbenes (NHCs)For 4-halopyrazoles, the choice of ligand is critical. Studies on 4-iodopyrazoles demonstrated that the less sterically bulky but electron-poor P(OEt)₃ gave superior yields (95%) compared to PPh₃ (50%).[9] This suggests that for this specific substrate class, electronic effects and accessibility to the metal center may be more important than sheer bulk. For less reactive bromides or challenging couplings, more electron-rich ligands like P(tBu)₃ or NHCs can accelerate the oxidative addition step.[6][10]
Base Et₃N (Triethylamine) , K₂CO₃, NaOAc, Hunig's base (DIPEA)An organic amine base like Et₃N is highly effective and commonly used.[1] It efficiently scavenges the HBr generated during catalyst regeneration.[8] Inorganic bases like K₂CO₃ are also viable, particularly under Jeffery's conditions (with phase-transfer catalysts).[6] A stoichiometric amount (typically 1.5-3.0 equivalents) is necessary.
Solvent DMF , DMA, Acetonitrile (MeCN), ToluenePolar aprotic solvents like DMF are excellent choices as they can stabilize the polar intermediates in the catalytic cycle.[11] They also typically have high boiling points, allowing for the necessary reaction temperatures.
Temperature 80 - 140 °CThe C-Br bond is less reactive than the C-I bond, often necessitating higher temperatures to drive the initial oxidative addition.[6] A typical starting point is 80-100 °C, with the potential to increase if the reaction is sluggish. Microwave heating can also be employed to accelerate the reaction.[12]
Alkene Partner Electron-deficient alkenes (e.g., acrylates, acrylonitrile, styrene)The reaction is most efficient with alkenes bearing electron-withdrawing groups, as this enhances the rate of migratory insertion.[1] Styrenes are also excellent coupling partners.
N-1 Protecting Group Trityl (Tr), Boc, CbzThe N-H of an unprotected pyrazole can interfere with the reaction. Protecting the N1-position is highly recommended. The bulky trityl group has proven to be very effective in Heck couplings of 4-iodopyrazoles, leading to high yields.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of a protected 4-bromopyrazole with an acrylate, based on optimized conditions reported in the literature.[9]

Workflow Figure 2: General Experimental Workflow A 1. Reagent Assembly & Vessel Prep B 2. Inert Atmosphere Establishment A->B C 3. Reagent Addition (Solvent, Base, Alkene) B->C D 4. Heating and Reaction Monitoring (TLC/LCMS) C->D E 5. Reaction Quench & Workup D->E Upon Completion F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Caption: A visual guide to the key stages of the experimental procedure, from setup to final product characterization.

Materials:

  • 1-Trityl-4-bromopyrazole (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triethyl phosphite [P(OEt)₃] (0.08 equiv, 8 mol%)

  • Triethylamine [Et₃N] (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1-Trityl-4-bromopyrazole and Palladium(II) acetate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial as phosphite ligands can be sensitive to oxygen at high temperatures.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow with the addition of triethylamine, triethyl phosphite, and finally n-butyl acrylate.

    • Scientist's Note: The ligand-to-palladium ratio is important. A 4:1 ratio of P(OEt)₃ to Pd(OAc)₂ is a robust starting point.[9]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-alkenyl-pyrazole product. The product is expected to be the E-isomer, which can be confirmed by ¹H NMR spectroscopy from the large coupling constant (J ≈ 16 Hz) of the vinylic protons.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or solvent.1. Use fresh Pd(OAc)₂ and ensure an inert atmosphere is maintained. 2. Incrementally increase the temperature to 110 °C or 130 °C. 3. Use freshly distilled or anhydrous grade reagents.
Formation of Byproducts (e.g., homocoupling) 1. Reaction temperature too high. 2. Incorrect Pd/Ligand ratio.1. Lower the reaction temperature. 2. Re-optimize the Pd/Ligand ratio; sometimes a slight excess of ligand can suppress side reactions.
Dark Black Precipitate (Palladium Black) Catalyst decomposition.1. Ensure the reaction is under a strictly inert atmosphere. 2. Consider using a more robust ligand system (e.g., an N-heterocyclic carbene).[13] 3. Add a phase-transfer catalyst like TBABr, which can stabilize the Pd(0) species.[11]

References

Application Notes and Protocols: Reductive Amination of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, recognized for their diverse pharmacological activities.[1][2] These heterocyclic scaffolds are integral to the development of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] Specifically, substituted pyrazoles have been identified as potent kinase inhibitors, playing a crucial role in the modulation of signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[2]

The synthesis of N-substituted pyrazole derivatives is a key step in the development of novel drug candidates. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct and efficient route to secondary and tertiary amines from aldehydes and ketones.[5][6] This application note provides a detailed protocol for the reductive amination of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with various primary amines. The resulting N-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)amine derivatives are valuable intermediates for the synthesis of biologically active molecules, particularly kinase inhibitors.

Experimental Protocols

This section details the materials and methods for the reductive amination of this compound.

Materials
  • This compound

  • Substituted anilines (e.g., aniline, 4-fluoroaniline, 4-chloroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

General Procedure for Reductive Amination
  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add the respective primary amine (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)amine derivative.

Data Presentation

The following table summarizes the representative results for the reductive amination of this compound with various anilines. The data presented here is illustrative and based on typical yields for similar reductive amination reactions reported in the literature.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)aniline485
24-FluoroanilineN-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoroaniline682
34-ChloroanilineN-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)-4-chloroaniline588
44-MethoxyanilineN-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxyaniline487
54-TrifluoromethylanilineN-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)aniline875

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product aldehyde This compound dissolve Dissolve in DCE aldehyde->dissolve amine Primary Amine add_amine Add Amine amine->add_amine dissolve->add_amine stir1 Stir (30 min) add_amine->stir1 add_stab Add NaBH(OAc)3 stir1->add_stab stir2 Stir (2-24h) add_stab->stir2 quench Quench (NaHCO3) stir2->quench extract Extract (DCM) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)amine purify->product

Caption: Workflow for the reductive amination protocol.

PI3K/AKT/mTOR Signaling Pathway

The synthesized N-((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)amine derivatives are potential precursors for kinase inhibitors that can target key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway. The diagram below illustrates the core components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation mTORC2 mTORC2 mTORC2->AKT Phosphorylation & Activation PyrazoleDerivative Pyrazole-based Kinase Inhibitor (Potential Target) PyrazoleDerivative->PI3K PyrazoleDerivative->AKT PyrazoleDerivative->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibitor targets.

References

oxidation of the aldehyde group in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Oxidation of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the to the corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Pyrazole carboxylic acids are versatile materials used extensively in drug discovery and material synthesis.[1]

Introduction and Reaction Scheme

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[2] For heterocyclic aldehydes such as this compound, selecting an appropriate oxidation method is crucial to ensure high yield and purity without compromising the integrity of the pyrazole ring or the bromo-substituent. This note details two robust methods for this conversion: the Pinnick Oxidation and Potassium Permanganate Oxidation.

Overall Reaction:

cluster_reactants Reactant cluster_products Product This compound 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid This compound->4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [Oxidation] G cluster_workflow Pinnick Oxidation Workflow start Dissolve Aldehyde in t-BuOH/H₂O add_scavenger Add 2-methyl-2-butene start->add_scavenger add_oxidant Add aq. NaClO₂ / NaH₂PO₄ add_scavenger->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na₂SO₃ monitor->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end_node Final Product: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid purify->end_node G cluster_mechanism Simplified Pinnick Oxidation Mechanism Aldehyde Aldehyde (R-CHO) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid Chlorous Acid (HClO₂) Product Carboxylic Acid (R-COOH) Intermediate->Product Pericyclic Fragmentation Byproduct Hypochlorous Acid (HOCl) Intermediate->Byproduct

References

Application Notes and Protocols for the Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the aldehyde functional group in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde to a primary alcohol, yielding (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This transformation is a crucial step in the synthesis of various pyrazole-based compounds with potential applications in medicinal chemistry and drug development. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity and operational simplicity.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities. The functionalization of the pyrazole core is essential for modulating their pharmacological profiles. The reduction of an aldehyde to an alcohol on the pyrazole scaffold provides a versatile intermediate for further synthetic modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions. Sodium borohydride is an ideal reagent for this transformation as it selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups, such as the bromo-substituent on the pyrazole ring.[1][2][3] This protocol offers a reliable and efficient method for this conversion.

Experimental Protocol

This protocol is based on established general procedures for the sodium borohydride reduction of heterocyclic aldehydes.[4][5][6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the key quantitative parameters for the reduction of this compound.

ParameterValue/RangeNotes
Starting Material This compound---
Molecular Weight189.01 g/mol ---
Product (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol---
Molecular Weight191.03 g/mol [7][8][9]
Reagents
Sodium Borohydride (NaBH₄)1.1 - 1.5 molar equivalentsA slight excess ensures complete reduction.
Solvent
Methanol (MeOH)10 - 20 mL per gram of aldehydeAnhydrous grade is recommended.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial addition at 0°C is crucial for safety and selectivity.
Reaction Time1 - 3 hoursMonitor by TLC for completion.
Work-up
Quenching AgentSaturated aqueous NH₄Cl---
Extraction SolventEthyl acetate---
Expected Yield >90% (based on similar reductions)Yield may vary depending on purity of starting material and purification method.

Visualizations

Experimental Workflow Diagram:

experimental_workflow Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT (1-3h) add_nabh4->react quench Quench with aq. NH₄Cl react->quench evaporate Remove Methanol quench->evaporate extract Extract with EtOAc evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Optional) concentrate->purify end_product Pure (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol concentrate->end_product If pure purify->end_product

Caption: A schematic overview of the experimental procedure.

Chemical Reaction Scheme:

reaction_scheme Reduction of this compound reactant This compound (Starting Material) product (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (Product) reactant->product 1. NaBH₄, MeOH, 0 °C to RT 2. aq. NH₄Cl

Caption: The chemical transformation from aldehyde to alcohol.

References

Application Notes and Protocols for the Derivatization of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two reactive sites: a bromine atom at the C4-position, amenable to various cross-coupling reactions, and a carbaldehyde group at the C3-position, which can undergo a range of condensation and addition reactions. These derivatizations allow for the synthesis of diverse pyrazole-based scaffolds, which are prominent in many pharmacologically active compounds.

Overview of Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main types of transformations:

  • C4-Position Functionalization: The bromine atom serves as a handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

  • C3-Carbaldehyde Group Reactions: The aldehyde functionality is a versatile electrophile that can react with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, leading to diverse heterocyclic and acyclic derivatives.

This guide will focus on key and widely applicable derivatization reactions for both reactive sites.

C4-Position Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions at the C4-position of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates.

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90 (MW)0.1~85-95¹
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90 (MW)0.1~80-90¹
33-Pyridinylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90 (MW)0.2~70-80¹
42-Thienylboronic acidXPhos Pd G2 (2)-K₃PO₄Dioxane/H₂O10015~75-85²

¹ Yields are estimated based on similar reactions with 4-iodo-1-methyl-1H-pyrazole under microwave irradiation and may require optimization for the bromo-analogue.[1][2] ² Conditions adapted from Suzuki-Miyaura coupling of bromopyrazoles.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial, add this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), cesium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL).

  • Seal the vial and purge with argon for 5-10 minutes.

  • Irradiate the reaction mixture in a microwave reactor at 90 °C for 5-12 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-3-carbaldehyde.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl boronic acid Base (Cs₂CO₃) Catalyst (Pd(PPh₃)₄) reaction Reaction: DME/H₂O 90°C (MW) 5-12 min reagents->reaction 1. Mix & heat workup Workup: Ethyl acetate extraction Water/Brine wash reaction->workup 2. Quench & extract purification Purification: Column chromatography workup->purification 3. Dry & concentrate product Product: 4-aryl-1-methyl-1H-pyrazole-3-carbaldehyde purification->product 4. Isolate

Suzuki-Miyaura Coupling Experimental Workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne, yielding 4-alkynyl-1-methyl-1H-pyrazole-3-carbaldehydes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Data Presentation: Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF606~70-80³
2TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)-Et₃NDMF1004~85-95⁴
33-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSO6020~60-70⁵

³ Conditions adapted from general Sonogashira coupling protocols.[4][5] ⁴ Copper-free conditions adapted from a protocol for a similar bromopyrazole.[1] ⁵ Conditions adapted from a room-temperature Sonogashira coupling, temperature increased for the bromo-substrate.[6]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Diagram of Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_main Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' pd_complex->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne R'-C≡C-H alkyne->cu_acetylide [Base, CuI] base Base arbr Ar-Br arbr->pd_complex Buchwald_Hartwig_Logic start Start Materials: Aryl Bromide (Ar-Br) Amine (R₂NH) catalyst Catalyst System: Pd(0) Source Ligand (e.g., BINAP) start->catalyst base Base: (e.g., Cs₂CO₃, NaOtBu) start->base conditions Reaction Conditions: Inert Atmosphere Anhydrous Solvent Heat catalyst->conditions base->conditions product Product: Aryl Amine (Ar-NR₂) conditions->product

References

The Role of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases, the strategic use of versatile chemical building blocks is paramount. Among these, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde has emerged as a critical starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This application note details the utility of this pyrazole derivative, providing protocols for its conversion into advanced intermediates and summarizing the biological activities of the resulting kinase inhibitors.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The specific substitution pattern of this compound offers medicinal chemists a valuable handle for molecular elaboration. The bromine atom at the 4-position provides a site for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties to enhance potency and selectivity. The carbaldehyde group at the 3-position is a versatile functional group for the construction of fused ring systems, such as the pyrazolo[3,4-d]pyrimidine core, which is a common feature in many clinically evaluated kinase inhibitors.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are bioisosteres of adenine and can effectively compete with ATP for binding to the kinase active site. The synthesis typically involves the condensation of the pyrazole-3-carbaldehyde with a suitable amine-containing building block, followed by cyclization to form the pyrimidine ring.

Featured Kinase Targets and Biological Activity

Kinase inhibitors derived from this compound have shown significant activity against several important cancer and inflammation-related kinases, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in tumor cells. Pyrazolo[3,4-d]pyrimidines derived from the title compound have demonstrated potent inhibition of CDK2 and CDK9.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress and plays a crucial role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Pyrazole-based compounds are effective inhibitors of p38 MAPK, leading to the suppression of pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrazole-based precursors.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PZ-CDK-01 CDK2/cyclin A960Roscovitine990
PZ-CDK-02 CDK9/cyclin T74Roscovitine990
PZ-p38-01 p38α13SB20358050
PZ-p38-02 p38α410SB20358050

Note: The IC50 values are representative of compounds synthesized from pyrazole precursors and highlight the potential of this scaffold.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-d]pyrimidine core from this compound.

Step 1: Condensation and Cyclization

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an appropriate amino-pyrimidine precursor (e.g., 3-amino-1H-pyrazole-4-carbonitrile) (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the pyrazolo[3,4-d]pyrimidine intermediate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromo-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq), a desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C for 12-18 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a reaction mixture containing the purified kinase, the appropriate substrate, ATP, and a buffer solution.

  • Add the synthesized inhibitor at various concentrations to the reaction mixture.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence using a luminometer.

  • The luminescence signal is inversely correlated with the kinase activity. Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for the synthesis and evaluation of these kinase inhibitors.

signaling_pathway cluster_cdk Cell Cycle Regulation cluster_p38 p38 MAPK Signaling Pathway G1 G1 Phase S S Phase G1->S CDK2/Cyclin E, A G2 G2 Phase M M Phase G2->M CDK1/Cyclin B CDK_Inhibitor Pyrazole-based CDK Inhibitor CDK_Inhibitor->S Inhibits Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokine_Production Pro-inflammatory Cytokine Production MK2->Cytokine_Production p38_Inhibitor Pyrazole-based p38 Inhibitor p38_Inhibitor->p38 Inhibits

Caption: Targeted Kinase Signaling Pathways.

experimental_workflow Start 4-Bromo-1-methyl-1H- pyrazole-3-carbaldehyde Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Screening Purification->Screening Data_Analysis IC50 Determination and SAR Analysis Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Kinase Inhibitor Development.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the generation of diverse chemical libraries targeting key kinases in cancer and inflammatory diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this important chemical scaffold in their quest for novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.

Troubleshooting Guide: Diagnosing Low Yields

Low yields can arise from various factors throughout the synthetic process. This guide helps identify the root cause and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low conversion in Formylation Step (Vilsmeier-Haack) Insufficient Reagent Activation: The Vilsmeier reagent (from DMF and POCl₃) may not have formed completely or is not reactive enough.Ensure anhydrous conditions. Use an excess of both DMF and POCl₃ (e.g., 5-6 equivalents of DMF and 2-4 equivalents of POCl₃) to drive the reaction.[1]
Suboptimal Reaction Temperature: The reaction temperature may be too low for the formylation of the pyrazole ring, which can be electron-deficient.Increase the reaction temperature. Optimal conditions may require heating between 70°C and 120°C.[1] Reactions carried out at lower temperatures may show no product formation.[1]
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.Increase the reaction time. Monitor the reaction progress using TLC until the starting material is consumed.[1]
Formation of Multiple Products in Bromination Step Lack of Regioselectivity: The brominating agent is reacting at positions other than C4 of the pyrazole ring.Use a milder and more selective brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[2]
Over-bromination: An excess of the brominating agent is leading to the formation of di-brominated or other multi-brominated byproducts.Carefully control the stoichiometry. Using a slight excess (e.g., 1.5 equivalents) of NBS can lead to total conversion to the desired monobrominated product.[2]
Product Loss During Work-up/Purification Incomplete Hydrolysis: The intermediate iminium salt from the Vilsmeier-Haack reaction has not been fully hydrolyzed to the aldehyde.Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., ice-cold water or sodium acetate solution) and stirred until hydrolysis is complete.
Difficulty in Separation: The desired product is difficult to separate from starting materials, isomers, or byproducts via column chromatography.Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system could also be an effective purification method.[2][3]
General Low Yield Poor Quality Starting Materials: Impurities in the initial 1-methyl-1H-pyrazole or other reagents can interfere with the reaction.Ensure all starting materials and reagents are pure and anhydrous, especially for the Vilsmeier-Haack reaction.
Side Reactions: The presence of other functional groups on the pyrazole ring can lead to unwanted side reactions. For example, a hydroxyl group can be replaced by a chlorine atom under Vilsmeier-Haack conditions.[4]Protect sensitive functional groups before carrying out the formylation or bromination steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed Vilsmeier-Haack formylation on a pyrazole substrate?

A1: The most common reasons are suboptimal reaction conditions, particularly temperature and reagent stoichiometry. Pyrazole rings can be less reactive than other electron-rich aromatics, often requiring higher temperatures (70-120°C) and an excess of the Vilsmeier reagent (both DMF and POCl₃) to achieve a good yield.[1]

Q2: How can I avoid the formation of di-brominated byproducts during the bromination step?

A2: To avoid over-bromination, carefully control the amount of the brominating agent. Using N-bromosuccinimide (NBS) often provides better control than liquid bromine. A slight excess, around 1.5 equivalents, has been shown to be effective for achieving complete monobromination without significant side products.[2] Monitoring the reaction by TLC is crucial to avoid adding excess reagent.

Q3: My Vilsmeier-Haack reaction mixture turned dark and complex. What happened?

A3: A dark, complex reaction mixture can indicate decomposition or polymerization, often caused by excessively high temperatures or the presence of impurities. Ensure the temperature is controlled within the optimal range and that all reagents and solvents are pure and dry.

Q4: Is it better to perform bromination before or after formylation?

A4: Both sequences are viable, but the choice depends on the stability and reactivity of the intermediates. Formylation of 1-methyl-1H-pyrazole followed by bromination is a common route. The aldehyde group is an electron-withdrawing group, which will direct the electrophilic bromination to the C4 position. Alternatively, bromination of 1-methyl-1H-pyrazole first would yield 4-bromo-1-methyl-1H-pyrazole, which can then be formylated, for instance, via a lithium-halogen exchange followed by quenching with DMF.[4]

Q5: What is a reliable method for purifying the final this compound?

A5: Purification is typically achieved by silica gel column chromatography.[2] The choice of eluent is critical for separating the product from any unreacted starting materials or byproducts. Following chromatography, recrystallization can be used to obtain a highly pure solid product. A yield of 97% has been reported for a similar compound after filtration on Celite® and concentration, suggesting that in some cases, extensive purification may not be needed if the reaction is clean.[2]

Experimental Protocols

The synthesis of this compound is generally performed in two key steps: formylation of the pyrazole ring followed by bromination.

Protocol 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole

(Adapted from procedures for formylating pyrazole derivatives[1][5])

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5-6 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-4 eq.) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.

  • Reaction: Add 1-methyl-1H-pyrazole (1 eq.) to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quenching: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Stir until the hydrolysis of the intermediate is complete.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbaldehyde. The product may be purified by column chromatography if necessary.

Protocol 2: Bromination of 1-methyl-1H-pyrazole-3-carbaldehyde

(Adapted from procedures for brominating pyrazole derivatives[2])

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1 eq.) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux until TLC analysis shows the complete consumption of the starting material. Microwave irradiation can also be used to accelerate the reaction.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_end Final Product Start 1-methyl-1H-pyrazole Formylation Vilsmeier-Haack Reaction (POCl3, DMF) Start->Formylation Intermediate 1-methyl-1H-pyrazole-3-carbaldehyde Formylation->Intermediate Bromination Electrophilic Bromination (NBS, MeCN) Intermediate->Bromination End 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde Bromination->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart start Low Yield Observed check_step Which step has low yield? start->check_step formylation Formylation Step check_step->formylation Formylation bromination Bromination Step check_step->bromination Bromination purification Purification / Work-up check_step->purification Isolation form_cause Check: 1. Temperature (Too Low?) 2. Reagent Stoichiometry (Excess?) 3. Reaction Time (Sufficient?) formylation->form_cause brom_cause Check: 1. Stoichiometry (Over-bromination?) 2. Regioisomers formed? 3. Reagent Choice (NBS?) bromination->brom_cause pur_cause Check: 1. Incomplete Hydrolysis? 2. Emulsion during extraction? 3. Column chromatography conditions? purification->pur_cause

Caption: Troubleshooting decision tree for diagnosing low yield issues.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Vilsmeier-Haack formylation of pyrazoles?

A1: The most frequently encountered side products include the formation of dichloromethylated or chloromethylated intermediates, pyrazole ring chlorination, and the formation of bis-pyrazole methine salts. The specific side products and their ratios are highly dependent on the substrate, reaction conditions, and the nature of the Vilsmeier reagent used.

Q2: How can I minimize the formation of chlorinated side products?

A2: Minimizing chlorinated side products can be achieved by carefully controlling the reaction temperature and using a less aggressive Vilsmeier reagent. For instance, using phosphorus oxybromide (POBr₃) instead of phosphorus oxychloride (POCl₃) can sometimes reduce ring chlorination. Additionally, ensuring a completely anhydrous environment is crucial, as moisture can lead to the decomposition of the Vilsmeier reagent and the formation of reactive chlorine species.

Q3: What is the cause of the intense coloration (often deep red or purple) that sometimes develops during the reaction?

A3: The intense color is often due to the formation of resonance-stabilized bis-pyrazole methine salts or similar conjugated systems. These arise from the reaction of the initially formed pyrazole-4-carbaldehyde with another molecule of the starting pyrazole under the reaction conditions. While visually striking, they represent a loss of the desired product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Pyrazole-4-carbaldehyde

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of significant amounts of side products.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous.

  • Optimize Reaction Temperature: The reaction is typically exothermic. Maintain the temperature within the optimal range for your specific substrate, often starting at 0°C and allowing it to slowly warm to room temperature or gently heating.

  • Control Stoichiometry: Carefully control the molar ratios of the pyrazole, POCl₃, and DMF. An excess of the Vilsmeier reagent can sometimes lead to more side products.

  • Aqueous Work-up: Ensure the hydrolysis of the intermediate iminium salt is complete by adjusting the pH and temperature of the aqueous work-up.

Issue 2: Presence of Dichloromethylated Side Products

The formation of a dichloromethylated pyrazole instead of the aldehyde is a common issue.

Troubleshooting Steps:

  • Gentle Hydrolysis: The hydrolysis of the intermediate leading to the aldehyde is a critical step. Perform the aqueous work-up at a controlled, low temperature (e.g., 0-10°C) to favor the formation of the aldehyde over the more stable dichloromethyl intermediate.

  • pH Adjustment: Careful, slow neutralization of the reaction mixture during work-up is essential. A rapid or highly exothermic neutralization can promote the formation of undesired byproducts.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 1-Phenylpyrazole
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a specific temperature (e.g., 60-80°C) for a specified time (typically 1-4 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0°C and quench by slowly pouring it onto crushed ice.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or another suitable base.

  • The product, 1-phenylpyrazole-4-carbaldehyde, can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1-Phenylpyrazole-4-carbaldehyde and Side Products

EntrySolventTemperature (°C)Time (h)Yield of Aldehyde (%)Yield of Dichloromethylated Product (%)
1DMF254755
2DMF80285<2
3CH₂Cl₂2566015
4Dioxane803803

Note: The yields are hypothetical and for illustrative purposes to show potential trends.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Sigma Complex Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Iminium_Salt Iminium Salt Intermediate->Iminium_Salt -HCl Hydrolysis H₂O (Work-up) Iminium_Salt->Hydrolysis Side_Product Dichloromethylated Side Product Iminium_Salt->Side_Product Side Reaction Aldehyde Pyrazole-4-carbaldehyde Hydrolysis->Aldehyde Favored Pathway

Caption: Reaction mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting_Workflow Start Start: Low Yield or Side Product Formation Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Control_Stoichiometry Adjust Stoichiometry of Reagents Optimize_Temp->Control_Stoichiometry Workup Modify Aqueous Work-up Conditions (Temp, pH) Control_Stoichiometry->Workup Analysis Analyze Product Mixture (TLC, NMR, GC-MS) Workup->Analysis Success Successful Synthesis Analysis->Success Desired Product Obtained Further_Optimization Further Optimization Required Analysis->Further_Optimization Side Products Still Present Further_Optimization->Check_Reagents

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of pyrazole derivatives, including this compound.[1] Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable.

Q2: Which mobile phase (eluent) system is best for separating my compound?

A2: A common and effective eluent system for pyrazole derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the best solvent system using Thin Layer Chromatography (TLC). For a related compound, a 1:1 mixture of ethyl acetate and n-hexane was used, yielding an Rf value of 0.26.[2]

Q3: How can I determine the correct solvent ratio using TLC?

A3: To find the ideal solvent system, spot your crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system for column chromatography should give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[3] This range allows for good separation from impurities that are more or less polar.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: While pyrazole-3-carbaldehydes are generally stable, some compounds can be sensitive to the acidic nature of silica gel.[4][5][6][7] If you suspect degradation, you can try deactivating the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) could be a solution.

Q5: I am not getting good separation between my product and an impurity. What are my options?

A5: If you are experiencing poor separation, you can try using a shallower solvent gradient during your column chromatography. This means starting with a lower concentration of the more polar solvent (e.g., ethyl acetate) and gradually increasing its concentration. You can also experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol to your eluent might improve separation.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30%, 40%, and so on. A small percentage of methanol can also be added for very polar compounds.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica or an alternative stationary phase like alumina.
Product elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the mobile phase. For instance, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.
Poor separation of spots (co-elution) The chosen solvent system is not optimal.Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the size of your column. A general rule is to use a 1:20 to 1:100 ratio of crude sample to silica gel by weight.
Streaking or tailing of the product band The sample was not loaded onto the column in a concentrated band.Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the top of the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness.
The compound may be interacting too strongly with the stationary phase.Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can sometimes improve peak shape.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system and column size should be optimized based on TLC analysis and the amount of crude material to be purified.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel settle and pack uniformly.

  • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed when adding the sample and eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexane) to elute the desired compound.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Chromatographic Conditions Summary
Parameter Recommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate mixture
TLC Analysis Develop TLC plates in various ratios of n-hexane and ethyl acetate to find the optimal separation.
Target Rf Value 0.25 - 0.35 for the product on TLC for good separation in column chromatography.[3]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? (Rf product ≈ 0.25-0.35) tlc_analysis->good_separation run_column Run Column Chromatography good_separation->run_column Yes change_solvent Change Solvent System good_separation->change_solvent No problem_detected Problem with Elution? run_column->problem_detected no_elution Product Not Eluting problem_detected->no_elution Yes, too slow too_fast_elution Product Elutes Too Fast problem_detected->too_fast_elution Yes, too fast poor_separation Poor Separation problem_detected->poor_separation Yes, co-elution success Purification Successful problem_detected->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity too_fast_elution->decrease_polarity repack_column Check Column Packing / Repack poor_separation->repack_column increase_polarity->run_column decrease_polarity->run_column check_loading Check Sample Loading repack_column->check_loading check_loading->run_column change_solvent->tlc_analysis

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Recrystallization of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Core Principles & Compound Characteristics

This section addresses foundational knowledge critical for developing a robust recrystallization protocol for this specific heterocyclic aldehyde.

Q1: What are the key properties of this compound relevant to its recrystallization?

Understanding the physicochemical properties of this compound (CAS 287917-96-8) is the first step in designing a purification strategy.

  • Structure & Polarity: The molecule contains a polar pyrazole ring, a halogen (bromine), and a polar aldehyde group. This combination of functional groups makes the compound moderately to highly polar. As a general rule, substances with similar structural features and polarity will be soluble in one another.[1] Therefore, polar solvents are the most logical starting point for solvent screening.

  • Physical State: While specific melting point data for this exact compound is not widely published, analogous structures like 4-bromo-1H-pyrazole-3-carboxaldehyde are solids.[2] It is reasonable to assume that this compound is also a solid at room temperature, making it a suitable candidate for recrystallization.[3]

  • Potential for Hydrogen Bonding: The aldehyde oxygen and pyrazole nitrogens can act as hydrogen bond acceptors, which will influence solubility in protic solvents like water or alcohols.

  • Thermal Stability: Aldehydes can be susceptible to oxidation, especially at elevated temperatures. While the pyrazole ring is generally stable, prolonged heating in the presence of oxidizing impurities should be minimized.[4]

Q2: What are the fundamental principles of a successful recrystallization?

A successful recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5][6]

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][7]

  • Cooling & Supersaturation: The solution is cooled slowly and without disturbance.[8] As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution.

  • Nucleation & Crystal Growth: The supersaturated state is unstable, and the compound begins to crystallize. Slow cooling is crucial as it allows for the selective incorporation of the target molecules into a growing crystal lattice, excluding impurities which remain dissolved in the surrounding solution (the "mother liquor").[8][9]

  • Isolation: The pure crystals are separated from the impurity-laden mother liquor by filtration.

Section 2: The Recrystallization Workflow

This section provides actionable protocols for solvent selection and the recrystallization process itself.

Q3: How do I select the optimal solvent for recrystallization?

The choice of solvent is the most critical factor for success.[5] An ideal solvent should exhibit the following characteristics[10]:

  • Dissolve the compound completely when hot (at or near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all, so they can be filtered out.

  • Be chemically inert, not reacting with the compound.[11]

  • Be sufficiently volatile for easy removal from the purified crystals.[11]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent from the table below, dropwise at room temperature, just enough to cover the solid. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable.[1]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of pure crystals upon cooling.

Table 1: Suggested Solvents for Screening

Solvent Class Solvent Boiling Point (°C) Polarity Notes
Protic Water 100 High Good for highly polar compounds. May require a co-solvent.
Ethanol (EtOH) 78 High A very common and effective solvent for polar compounds.[12]
Isopropanol (IPA) 82 Medium Less polar than ethanol; good alternative.
Aprotic Polar Acetone 56 Medium Good solvent, but its low boiling point means less solubility difference.
Ethyl Acetate (EtOAc) 77 Medium Common choice, often used in mixed systems with hexanes.[12]
Non-Polar Toluene 111 Low May be effective if impurities are highly polar.
Heptane/Hexanes ~69-98 Low Unlikely to work alone, but excellent as an "anti-solvent" in mixed systems.
Mixed Solvents Ethanol/Water Variable High A powerful combination for polar compounds.[13][14]

| | Ethyl Acetate/Hexanes | Variable | Medium-Low | A classic combination for compounds of intermediate polarity. |

Workflow for Solvent Selection

Solvent_Selection start Start: Crude Solid test_rt Add solvent dropwise at room temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt reject Reject Solvent dissolves_rt->reject Yes heat Heat to boiling dissolves_rt->heat No dissolves_hot Dissolves? heat->dissolves_hot add_more Add more solvent dissolves_hot->add_more No cool Cool slowly dissolves_hot->cool Yes add_more->heat insoluble Insoluble: Reject or Use for Hot Filtration add_more->insoluble After 3 mL crystals Crystals form? cool->crystals success Optimal Solvent Found crystals->success Yes (Good Yield) fail Poor Recovery: Try another solvent crystals->fail No / Poor Yield

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Section 3: Troubleshooting Guide

Even with a good solvent, problems can arise. This section provides solutions to the most common issues.

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Cause: Oiling out is the separation of the solute as a liquid phase rather than a solid crystalline phase.[15] This often occurs when a supersaturated solution is formed at a temperature above the melting point of the solute.[16] It can also be caused by very high levels of impurities or excessively rapid cooling, which kinetically hinders the orderly arrangement of molecules into a crystal lattice.[15][17] The oil may solidify into an amorphous mass, trapping impurities.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[18]

  • Lower the Solution Temperature: If using a high-boiling solvent, try switching to a lower-boiling alternative where the boiling point is below the compound's melting point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[16]

  • Promote Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create a nucleation site for crystal growth.[1][18]

Q6: No crystals are forming, even after the solution has cooled. What should I do?

Cause: This is a common problem that typically arises from one of two issues:

  • Too much solvent was used: The solution is not sufficiently saturated for crystals to form.[18] This is the most frequent cause.

  • Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.[1][18]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent (5-10% of the volume). A rotary evaporator can also be used for this.[18][19] Then, allow the solution to cool again.

  • Induce Crystallization (Scratching): Vigorously scratch the inner wall of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[1]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution. This provides a perfect template for further crystal growth.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching.[18]

Q7: The recrystallized solid is still colored (e.g., yellow/brown). How can I obtain a colorless product?

Cause: The color is due to the presence of highly colored, often polymeric or oxidized, impurities that co-crystallize with your product. Pyrazole syntheses, particularly those involving hydrazine starting materials, can sometimes produce colored byproducts.[20]

Solution:

  • Use Activated Carbon (Charcoal): After dissolving your crude solid in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent bumping.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the hot solution. The carbon has a high surface area and will adsorb the colored impurities.

  • Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the carbon.[9]

  • Collect the hot, decolorized filtrate and allow it to cool as usual to form crystals.

Caution: Never add activated carbon to a boiling solution, as it can cause violent frothing and boil-over.

Q8: My final yield is very low. What are the common causes and how can I improve it?

Cause: A poor yield (e.g., <50%) can result from several procedural errors[19]:

  • Using a large excess of solvent, which keeps a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization during hot filtration, causing product loss on the filter paper.

  • Incomplete crystallization before filtering the final product.

  • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.

Solutions:

  • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Prevent Premature Crystallization: During hot filtration (if performed), use a pre-heated funnel and flask, and keep the solution hot.

  • Ensure Complete Crystallization: Allow adequate time for cooling and consider placing the flask in an ice bath for at least 30 minutes before filtration to maximize crystal formation.

  • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor without re-dissolving the product.[6]

Troubleshooting Decision Tree

Troubleshooting start Hot solution is cooling problem What is the issue? start->problem oiling Oiling Out problem->oiling Liquid layer forms no_xtal No Crystals problem->no_xtal Solution remains clear color Colored Crystals problem->color Solid is discolored low_yield Low Yield problem->low_yield Recovery is poor sol_oil1 Re-heat, add more solvent, cool very slowly oiling->sol_oil1 sol_oil2 Try a lower-boiling point solvent oiling->sol_oil2 sol_noxtal1 Boil off some solvent no_xtal->sol_noxtal1 sol_color Redissolve, add activated carbon, perform hot filtration color->sol_color sol_lowyield1 Use less solvent initially low_yield->sol_lowyield1 sol_lowyield2 Ensure complete cooling before filtration low_yield->sol_lowyield2 sol_noxtal2 Scratch flask / Add seed crystal sol_noxtal1->sol_noxtal2 sol_noxtal3 Cool in ice bath sol_noxtal2->sol_noxtal3

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)
Q10: What are the likely impurities in my sample of this compound?

Impurities typically originate from the synthetic route used. Common methods for pyrazole synthesis include the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine.[20][21] The aldehyde is often introduced via a Vilsmeier-Haack reaction.[22][23]

  • Regioisomers: If an unsymmetrical precursor was used, a regioisomeric pyrazole product could be a significant impurity.[20]

  • Starting Materials: Unreacted starting materials may be present.

  • Incomplete Cyclization: Pyrazoline intermediates from incomplete aromatization can be impurities.[20]

  • Byproducts from Vilsmeier-Haack Reaction: The formylating agent (e.g., POCl₃/DMF) can lead to various minor byproducts.

Q11: Is it better to use a single solvent or a mixed solvent system?

A single solvent is generally preferred for its simplicity. However, if no single solvent provides the ideal solubility profile (very soluble when hot, very insoluble when cold), a mixed-solvent system is an excellent alternative.[18] This is particularly useful for this compound, where a polar solvent like ethanol (the "good" solvent) can be paired with water (the "anti-solvent") to fine-tune the solubility and induce crystallization.

Q12: How important is the cooling rate?

The cooling rate is critically important. Rapid cooling ("crashing out") leads to the formation of small, often impure crystals because impurities get trapped in the rapidly forming lattice.[8][19] A slow, gradual cooling process allows for the formation of larger, more perfect crystals, which are inherently purer as the lattice has time to exclude foreign molecules.[8][9] An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20-30 minutes.[19]

References

common impurities in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 287917-96-8).[1] This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to impurities and their removal during the synthesis and purification of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

The nature and quantity of impurities are highly dependent on the synthetic route employed. However, based on common synthetic pathways like the Vilsmeier-Haack reaction, several types of impurities can be anticipated.[2][3][4]

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include 1-methylpyrazole or a precursor hydrazone.

  • Over-brominated or Under-brominated Species: The bromination step may yield di-brominated pyrazoles or fail to completely brominate the starting material, leading to a mixture of halogenated pyrazoles.

  • Isomeric Impurities: In some synthetic routes, migration of protecting groups or reaction conditions can lead to the formation of isomeric pyrazole aldehydes.[5]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can result in the corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, such as dimethylformamide (DMF) from a Vilsmeier-Haack reaction, or reagents like phosphorus oxychloride, can be present in the final product if not adequately removed.[2]

Q2: I'm seeing an unexpected peak in my NMR spectrum. How can I identify the impurity?

Identifying unknown impurities requires a combination of spectroscopic techniques and an understanding of the potential side reactions.

Troubleshooting Steps:

  • Analyze the NMR Spectrum:

    • ¹H NMR: Look for unexpected signals. For instance, a broad singlet in the 10-12 ppm region could indicate the presence of a carboxylic acid impurity. The absence of the characteristic aldehyde proton peak around 9-10 ppm would also be a key indicator of a side reaction.

    • ¹³C NMR: Compare the spectrum to a reference for the pure compound. The presence of extra signals will indicate impurities.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular weight of potential impurities can often be deduced from the synthetic pathway. For example, the mass of the corresponding carboxylic acid would be 16 atomic mass units higher than the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying impurities. Developing an appropriate HPLC method can help determine the purity of your sample and isolate impurities for further characterization.

Q3: My product is a brownish oil, but the literature reports a solid. What could be the cause?

A brownish, oily appearance in a product expected to be a solid is a strong indicator of the presence of impurities.

Potential Causes:

  • Residual Solvents: High boiling point solvents like DMF can be difficult to remove and may result in an oily product.

  • Polymeric Byproducts: Certain reaction conditions can lead to the formation of colored, polymeric materials.

  • Degradation: The compound may be degrading upon exposure to air, light, or elevated temperatures.

Recommended Actions:

  • Attempt to purify the product using the methods outlined in the following sections.

  • Ensure the product is stored under an inert atmosphere and protected from light.

Purification Protocols

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The choice of solvent is critical.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique.[6][7]

Step-by-Step Protocol:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good solvent system will provide good separation between the desired product and impurities (Rf value of the product should be around 0.3-0.4). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Purification

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (NMR, TLC) recrystallization->check_purity1 column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity Not Acceptable pure_product Pure Product check_purity1->pure_product Purity Acceptable check_purity2 Check Purity (NMR, TLC) column_chromatography->check_purity2 check_purity2->pure_product Purity Acceptable further_characterization Impurity requires further characterization check_purity2->further_characterization Purity Not Acceptable

Caption: A decision-making workflow for the purification of this compound.

Acid-Base Extraction for Carboxylic Acid Impurity

If the primary impurity is the corresponding carboxylic acid, an acid-base extraction can be an effective purification step prior to recrystallization or chromatography.

Step-by-Step Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to recover the purified aldehyde.

Data Summary

Impurity TypePotential OriginRecommended Removal Method
Unreacted Starting MaterialsIncomplete reactionColumn Chromatography
Over/Under-brominated SpeciesNon-selective brominationColumn Chromatography, Recrystallization
Isomeric ImpuritiesSide reactionsColumn Chromatography
Carboxylic AcidOxidation of aldehydeAcid-Base Extraction, Column Chromatography
Residual Solvents (e.g., DMF)Incomplete removal after reactionHigh vacuum drying, Azeotropic distillation

Logical Relationship of Impurity Removal

ImpurityRemoval cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Methods synthesis Vilsmeier-Haack or other synthesis starting_materials Unreacted Starting Materials synthesis->starting_materials side_products Side Products (e.g., isomers, over-bromination) synthesis->side_products degradation Degradation Products (e.g., carboxylic acid) synthesis->degradation recrystallization Recrystallization starting_materials->recrystallization side_products->recrystallization extraction Acid-Base Extraction degradation->extraction chromatography Column Chromatography extraction->chromatography If necessary recrystallization->chromatography If necessary

References

workup procedure for Vilsmeier-Haack reaction to remove phosphorus residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phosphorus residues during the workup of Vilsmeier-Haack reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup procedure, with a focus on eliminating phosphorus-containing byproducts.

Issue 1: Persistent Acidity and Low Product Yield After Initial Quenching

  • Observation: The aqueous layer remains highly acidic even after initial neutralization, and the yield of the desired aldehyde is lower than expected. This often indicates the presence of stubborn phosphorus residues like polyphosphoric acids.

  • Troubleshooting Steps:

    • Extended Hydrolysis: After the initial quenching on ice, allow the mixture to stir for a prolonged period (1-2 hours) before neutralization. This can help hydrolyze polyphosphoric acids to simpler phosphoric acid.

    • Controlled Neutralization: Instead of a rapid addition of a strong base, perform a slow, dropwise addition of a saturated sodium bicarbonate solution or a sodium acetate solution until the pH is neutral. This can prevent the formation of insoluble salts that might trap the product.

    • Temperature Control during Quench: A "reverse quench" is highly recommended. This involves the slow addition of the reaction mixture to a vigorously stirred, cold aqueous solution of a mild base like sodium acetate at a controlled temperature (e.g., 35-40°C). This method ensures the instantaneous and complete hydrolysis of unreacted POCl₃, preventing the formation of more complex phosphorus byproducts.

Issue 2: Formation of an Emulsion During Extraction

  • Observation: A stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filtration through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might destabilize the emulsion.

Issue 3: Product Contamination with Phosphorus Residues After Purification

  • Observation: Analytical data (e.g., NMR, Mass Spectrometry) of the purified product indicates the presence of phosphorus-containing impurities.

  • Troubleshooting Steps:

    • Aqueous Washes: Perform multiple washes of the organic layer with deionized water or a dilute sodium bicarbonate solution to remove any remaining water-soluble phosphorus species.

    • Column Chromatography Optimization: If using silica gel chromatography, consider adding a small percentage of a polar solvent like methanol to the eluent system to help move highly polar phosphorus byproducts off the column, while ensuring separation from the desired product.

    • Liquid-Liquid Extraction with Specific Solvents: For particularly stubborn phosphorus impurities, consider a post-purification liquid-liquid extraction using solvents known to extract phosphoric acid, such as n-butanol or tributyl phosphate. This should be followed by washing the organic layer with water to remove the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary phosphorus-containing byproducts in a Vilsmeier-Haack reaction?

A1: The main phosphorus byproduct from the hydrolysis of phosphorus oxychloride (POCl₃) is phosphoric acid (H₃PO₄). However, under certain conditions, such as incomplete hydrolysis or reaction with excess POCl₃, more complex species like pyrophosphoric acid or other polyphosphoric acids can form. These can be more challenging to remove due to their different solubility properties.

Q2: What is the standard workup procedure for a Vilsmeier-Haack reaction?

A2: A typical workup involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[1] This is followed by neutralization of the acidic mixture with a base such as sodium hydroxide, sodium carbonate, or sodium acetate.[1] The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.[1][2]

Q3: How can I confirm the presence of phosphorus residues in my final product?

A3: ³¹P NMR spectroscopy is a direct and highly effective method for detecting and quantifying phosphorus-containing impurities. It provides distinct signals for different phosphorus species, which can help in identifying the nature of the contaminant.

Q4: Can alternative reagents to POCl₃ be used to avoid phosphorus residues?

A4: Yes, other activating agents like oxalyl chloride or thionyl chloride can be used to form the Vilsmeier reagent. These reagents lead to the formation of gaseous byproducts (CO, CO₂, HCl, and SO₂) which are easier to remove during workup. However, the reactivity and substrate scope may differ, so reaction conditions may need to be re-optimized.

Data Presentation

Table 1: Qualitative Comparison of Workup Strategies for Phosphorus Residue Removal

Workup StrategyDescriptionAdvantagesDisadvantages
Standard Quench & Neutralization Pouring the reaction mixture into ice water, followed by neutralization with a base (e.g., NaOH, Na₂CO₃).[1]Simple and widely used.Can lead to the formation of stubborn emulsions and incomplete hydrolysis of POCl₃, potentially forming polyphosphoric acids.
Reverse Quench with Sodium Acetate Slowly adding the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate.Safer, with controlled exotherm. Promotes complete and instantaneous hydrolysis of POCl₃, minimizing complex phosphorus byproducts.Requires more careful control of temperature and addition rate.
Extended Aqueous Washes Multiple washes of the organic layer with water or dilute bicarbonate solution after initial extraction.Effective for removing residual water-soluble phosphoric acid.May not be effective against less polar phosphorus byproducts. Can be time-consuming.
Column Chromatography Purification of the crude product using silica gel.Can separate the desired product from a wide range of impurities.Highly polar phosphorus residues may stick to the silica, requiring modified elution conditions.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Workup

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Mandatory Visualization

G cluster_0 Vilsmeier-Haack Reaction Workup and Troubleshooting start Reaction Mixture quench Quench in Ice/Water start->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract emulsion Emulsion Forms? extract->emulsion wash Wash Organic Layer dry Dry and Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify p_residues Phosphorus Residues Detected? purify->p_residues product Pure Product emulsion->wash No break_emulsion Add Brine or Filter through Celite emulsion->break_emulsion Yes break_emulsion->extract p_residues->product No extra_washes Additional Aqueous Washes p_residues->extra_washes Yes extra_washes->purify

Caption: Experimental workflow for the Vilsmeier-Haack reaction workup and troubleshooting.

G cluster_1 Decision Pathway for Phosphorus Residue Removal start Initial Workup Complete analysis Analyze Product for Purity (e.g., 31P NMR) start->analysis is_pure Product Pure? analysis->is_pure end Final Product is_pure->end Yes troubleshoot Identify Nature of Impurity is_pure->troubleshoot No polar_p Polar Phosphorus Residues (e.g., H3PO4) troubleshoot->polar_p Polar nonpolar_p Less Polar/Stubborn Residues troubleshoot->nonpolar_p Non-Polar action_polar Perform Additional Aqueous Washes polar_p->action_polar action_nonpolar Optimize Chromatography / Consider Alternative Extraction nonpolar_p->action_nonpolar action_polar->analysis action_nonpolar->analysis

Caption: Logical relationships in troubleshooting phosphorus residue contamination.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 4-bromopyrazoles, with a specific focus on mitigating debromination.

Troubleshooting Guide

This guide addresses common side reactions and experimental issues in a question-and-answer format.

Question 1: I am observing a significant amount of debromination of my 4-bromopyrazole starting material, resulting in the formation of pyrazole. How can I minimize this side reaction?

Answer:

Debromination is a frequent side reaction in the Suzuki coupling of heteroaryl halides, including 4-bromopyrazoles. This issue is often influenced by the reaction conditions and the inherent properties of the pyrazole substrate. Here are key factors to consider and potential solutions:

  • N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The in-situ formation of a pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly reduce or eliminate this side reaction.[1]

  • Choice of Base and Solvent: The strength and type of base, along with the solvent, are critical. Strong inorganic bases may promote debromination. Using milder inorganic bases, such as K₃PO₄ or CsF, or organic bases can be beneficial. The polarity of the solvent also plays a role; sometimes a less polar solvent can reduce the rate of debromination.[1]

  • Catalyst System: The selection of the palladium precursor and ligand is crucial. Some ligands are more susceptible to inducing dehalogenation. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have shown success in minimizing this side reaction.[1]

Question 2: My Suzuki coupling reaction with 4-bromopyrazole is sluggish or fails to reach completion. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can lead to a slow or incomplete reaction:

  • Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst can be advantageous. For challenging substrates like 4-bromopyrazoles, modern palladium pre-catalysts incorporating bulky, electron-rich phosphine ligands are often more effective than simpler catalysts like Pd(PPh₃)₄.[1]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary for the successful coupling of heteroaryl bromides.[1]

  • Reagent Purity and Anhydrous Conditions: Impurities in your reagents or the presence of water in the solvent can deactivate the catalyst. Ensure all reagents are pure and use anhydrous solvents.

  • Reaction Temperature: While higher temperatures can sometimes increase the reaction rate, they can also promote side reactions like debromination. Optimization of the reaction temperature is often necessary.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the N-H of my 4-bromopyrazole?

A1: While successful couplings have been achieved with unprotected 4-bromopyrazoles, N-protection is often advantageous, especially if you are observing significant debromination.[1] If debromination is a major issue in your reaction, protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a recommended strategy.[1][2]

Q2: What is the most effective base for the Suzuki coupling of 4-bromopyrazoles?

A2: Potassium phosphate (K₃PO₄) is a commonly used and effective base for Suzuki couplings involving nitrogen-containing heterocycles.[1][3] Other bases like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) can also be effective. The optimal base may vary depending on the specific substrates and reaction conditions, so screening a few different bases is often worthwhile.[1]

Q3: Can I use a different palladium catalyst?

A3: Yes, but the choice of catalyst is critical for this transformation. Simple catalysts like Pd(PPh₃)₄ may not be efficient.[1] Modern palladium pre-catalysts that incorporate bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) generally provide better results for challenging substrates like 4-bromopyrazoles.[1]

Data Presentation

Table 1: Comparison of Suzuki Coupling Conditions for 4-Bromopyrazoles with Arylboronic Acids

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906ModerateGeneral protocol, debromination can be an issue.[4]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O10015-2061-86Effective for unprotected 3- and 4-bromopyrazoles.[3]
Pd(dppf)Cl₂K₂CO₃DMF10012VariableWidely used, but optimization may be required.
(IPr)Pd(cinnamyl)ClK₃PO₄Toluene11018HighExample for N-acylpyrazoles, different mechanism.

Yields are for the isolated product and can vary based on the specific arylboronic acid used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole using an XPhos Pre-catalyst

This protocol is adapted from a procedure for the successful coupling of unprotected bromopyrazoles.[3]

Materials:

  • 4-Bromopyrazole (1.00 mmol)

  • Arylboronic acid (2.00 mmol)

  • XPhos Pd G2 pre-catalyst (2.5–3.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.00 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the 4-bromopyrazole, arylboronic acid, XPhos Pd G2 pre-catalyst, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane and water to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 15-20 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Troubleshooting cluster_start cluster_problem cluster_diagnosis cluster_solutions cluster_optimization cluster_end start Start: Suzuki Coupling of 4-Bromopyrazole problem Problem Identified: Low Yield / Significant Debromination start->problem diagnosis Primary Diagnosis: Is the Pyrazole N-H Protected? problem->diagnosis solution1 Strategy 1: Protect Pyrazole Nitrogen (e.g., Boc, SEM) diagnosis->solution1 No solution2 Strategy 2: Modify Reaction Conditions diagnosis->solution2 Yes end_node Optimized Reaction: High Yield, Minimized Debromination solution1->end_node optimization1 Optimize Base: Use milder base (K₃PO₄, CsF) solution2->optimization1 optimization2 Optimize Catalyst/Ligand: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) solution2->optimization2 optimization3 Optimize Solvent/Temp: Screen different solvents and adjust temperature solution2->optimization3 optimization1->end_node optimization2->end_node optimization3->end_node

Caption: Troubleshooting workflow for optimizing Suzuki coupling of 4-bromopyrazoles.

References

Technical Support Center: Regioselective Formylation of N-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the regioselective formylation of N-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formylation of N-methylpyrazole, offering potential causes and solutions in a question-and-answer format.

Question: I am getting low or no yield of my desired formylated product. What should I do?

Answer:

Low or nonexistent yields in formylation reactions can stem from several factors, from reagent quality to reaction conditions.[1] Here are the primary troubleshooting steps:

  • Assess Starting Material Purity: Ensure that your N-methylpyrazole and formylating agents (e.g., phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) are pure and anhydrous. Impurities or moisture can lead to side reactions and reagent degradation, reducing yields.[1]

  • Verify Reagent Stoichiometry: The Vilsmeier-Haack reaction, a common method for this transformation, often requires an excess of the formylating reagent (the Vilsmeier reagent, formed from POCl₃ and DMF).[2][3] Using only stoichiometric amounts may result in incomplete conversion. Consider increasing the excess of the Vilsmeier reagent.[2]

  • Optimize Reaction Temperature and Time: Formylation of pyrazoles can be sensitive to temperature. While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with the pyrazole substrate often requires heating.[2][4] If you observe low conversion at a lower temperature (e.g., 60-70°C), cautiously increasing the temperature (e.g., to 120°C) may improve the yield.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Consider Substrate Reactivity: The electronic nature of the pyrazole ring significantly impacts its reactivity. N-methylpyrazole is an electron-rich heterocycle, making it suitable for electrophilic substitution like the Vilsmeier-Haack reaction.[5] However, if your pyrazole contains strong electron-withdrawing groups, it may be deactivated, requiring more forcing conditions (higher temperatures, longer reaction times, or a larger excess of the formylating agent).[2]

Question: My reaction is producing a mixture of C4- and C5-formylated regioisomers. How can I improve regioselectivity?

Answer:

Achieving high regioselectivity between the C4 and C5 positions is the principal challenge in the formylation of N-substituted pyrazoles. The outcome is governed by a delicate balance of steric and electronic factors.[1]

  • Understanding the Directing Effects: In electrophilic substitutions like formylation, the outcome depends on the stability of the intermediate sigma complex. For N-methylpyrazole, substitution can occur at either the C4 or C5 position. The electronic and steric environment around these positions dictates the preferred site of attack.

  • Steric Hindrance: The N-methyl group exerts some steric influence, which can affect the approach of the bulky Vilsmeier reagent. This can sometimes favor formylation at the less hindered C4 position.

  • Reaction Conditions: Regioselectivity can be temperature-dependent. Altering the reaction temperature may favor the formation of one isomer over the other. It is advisable to run small-scale experiments at different temperatures to find the optimal conditions for your specific substrate.

  • Alternative Methods: If the Vilsmeier-Haack or Duff reactions provide poor selectivity, consider alternative strategies. Lithiation of the pyrazole ring followed by quenching with a formylating agent like DMF can offer a different regiochemical outcome, often directed by the position of lithiation.[6]

Question: I am having difficulty with the workup and isolation of my formyl-N-methylpyrazole product. Any suggestions?

Answer:

Workup for Vilsmeier-Haack reactions typically involves quenching the reaction mixture with ice water or an ice-cold basic solution (like sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde and neutralize the acidic medium.[4]

  • Hydrolysis Step: Ensure complete hydrolysis of the iminium intermediate. This is typically achieved by stirring the quenched reaction mixture until the product precipitates or can be extracted. The hydrolysis can be slow, so patience is key.

  • Product Extraction: If the product does not precipitate, it will need to be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery from the aqueous layer.

  • Purification: Crude products often require purification. Column chromatography on silica gel is a standard and effective method for separating regioisomers and removing impurities.[1] Recrystallization can also be an effective purification technique if a suitable solvent system is found.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating N-methylpyrazole?

The most widely used method is the Vilsmeier-Haack reaction .[3][7] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[5][7] Another, though less common for simple pyrazoles, is the Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium and is generally applied to highly activated substrates like phenols.[8][9]

Q2: Which position (C4 or C5) is generally favored during the formylation of N-methylpyrazole?

The formylation of N-substituted pyrazoles can yield either the 4-formyl or 5-formyl derivative, or a mixture of both. The Vilsmeier-Haack reaction on many N-substituted pyrazoles preferentially yields the 4-carbaldehyde derivative.[4][10] However, the regioselectivity is highly dependent on the substituents already present on the pyrazole ring and the precise reaction conditions used.[2]

Q3: How do substituents on the pyrazole ring influence regioselectivity?

Substituents play a critical role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups are deactivating.[2] The position of these groups directs the incoming formyl group. For example, studies on 1,3-disubstituted 5-chloropyrazoles show that formylation occurs exclusively at the C4 position.[2] Aromatic substituents, being more electron-withdrawing than alkyl groups, can sometimes prevent formylation altogether under certain conditions.[2]

Q4: How can I definitively determine the regiochemistry of my product?

The most reliable method for structure elucidation and determining the regiochemistry of your formylated products is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The coupling constants (J-values) between the remaining protons on the pyrazole ring are diagnostic. Protons on adjacent carbons will show coupling, whereas protons separated by a substituent will not.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can help distinguish between isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between the aldehyde proton and nearby protons (e.g., on the N-methyl group or other substituents), which can be invaluable for confirming the isomer.

Quantitative Data Summary

The following table summarizes representative conditions for the Vilsmeier-Haack formylation of pyrazole derivatives, highlighting the impact of reaction parameters on yield.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-dipropyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)-12025-chloro-1,3-dipropyl-1H-pyrazole-4-carbaldehyde55[2]
1-benzyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)-12021-benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde60[2]
Phenylhydrazone derivativePOCl₃ (3), DMF-5563-(...)-1-phenyl-1H-pyrazole-4-carbaldehyde69[4]
(E)-1-(...)-2-phenylhydrazinePOCl₃ (10), DMF-Reflux63-(...)-1-phenyl-1H-pyrazole-4-carbaldehyde90[3]

Key Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N-Methylpyrazole [2][4]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, e.g., 5 equivalents) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to stir at 0°C for an additional 10-15 minutes. The formation of a solid or viscous liquid is often observed.

  • Substrate Addition: Add the N-methylpyrazole substrate (1 equivalent) to the freshly prepared Vilsmeier reagent. The addition can be done neat or as a solution in a small amount of anhydrous solvent if the substrate is a solid.

  • Reaction: After the substrate is added, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 60-120°C). Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice or into a beaker of ice-cold water.

  • Hydrolysis and Neutralization: Vigorously stir the aqueous mixture. To complete the hydrolysis of the iminium salt and neutralize the acid, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8).

  • Isolation: If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired formyl-N-methylpyrazole.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the regioselective formylation of N-methylpyrazole.

G start Start: Formylation of N-Methylpyrazole check_outcome Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_outcome is_yield_ok Is Yield > 50%? check_outcome->is_yield_ok is_regioselectivity_ok Is Regioselectivity > 95:5? is_yield_ok->is_regioselectivity_ok Yes low_yield_cause Problem: Low Yield is_yield_ok->low_yield_cause No poor_selectivity_cause Problem: Poor Regioselectivity (Mixture of C4/C5 Isomers) is_regioselectivity_ok->poor_selectivity_cause No purify Purify Product (Column Chromatography) is_regioselectivity_ok->purify Yes solution_temp Solution: Increase Reaction Temperature or Time low_yield_cause->solution_temp Potential Fix solution_reagents Solution: Increase Excess of Vilsmeier Reagent low_yield_cause->solution_reagents Potential Fix solution_purity Solution: Verify Starting Material Purity (Anhydrous Conditions) low_yield_cause->solution_purity Potential Fix solution_temp_select Solution: Screen Different Reaction Temperatures poor_selectivity_cause->solution_temp_select Potential Fix solution_method Solution: Consider Alternative Method (e.g., Lithiation-Formylation) poor_selectivity_cause->solution_method Potential Fix end End: Pure Regioisomer purify->end

Caption: Troubleshooting workflow for N-methylpyrazole formylation.

References

preventing decomposition of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of this compound?

This compound is generally a crystalline solid that is stable under ordinary conditions and is non-hygroscopic.[1] However, like many aldehydes and halogenated heterocyclic compounds, it can be susceptible to decomposition under specific chemical conditions.

Q2: What are the primary pathways through which this compound can decompose during a reaction?

Decomposition can occur through several pathways, depending on the reaction conditions:

  • Dehalogenation: The bromine atom on the pyrazole ring can be removed, especially under reductive conditions or during certain cross-coupling reactions (e.g., Suzuki coupling).[2]

  • Aldehyde-related reactions: The carbaldehyde group is reactive and can undergo unwanted side reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions in the presence of strong acids or bases.

  • Ring-opening: While the pyrazole ring is generally stable, strong bases can induce deprotonation, which may lead to ring-opening under harsh conditions.[3]

  • Vilsmeier-Haack side reactions: If the compound is being synthesized via a Vilsmeier-Haack reaction, side products can form, particularly if the reaction temperature is too high or an inappropriate stoichiometry of reagents is used.[4][5][6]

Q3: Are there any specific reagents or conditions that are known to cause decomposition?

Yes, be cautious with the following:

  • Strong bases: Can lead to dehalogenation or unwanted condensation reactions of the aldehyde.

  • Strong reducing agents: Can reduce the aldehyde or cause hydrodehalogenation.

  • Strong oxidizing agents: Can oxidize the aldehyde to a carboxylic acid.

  • High temperatures: Can promote decomposition, especially during purification by distillation or in prolonged reactions.

  • Certain palladium catalysts: In Suzuki and similar coupling reactions, debromination is a known side reaction.[2]

  • Acidic workups: While generally stable, prolonged exposure to strong acids during workup should be monitored, as it can potentially affect the aldehyde group.[7]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

If you are experiencing low yields or cannot isolate your desired product, consult the following troubleshooting table.

Symptom Potential Cause Recommended Solution
TLC analysis shows unreacted starting material.Reaction conditions are too mild (temperature too low, insufficient reaction time).Gradually increase the reaction temperature and monitor the reaction by TLC. Increase the reaction time.
Purity of this compound is low.Purify the starting material by recrystallization or column chromatography.
The reagent is unstable or has degraded.Use freshly opened or purified reagents.
Multiple spots on TLC, with little of the desired product.Decomposition of the starting material or product.Re-evaluate the reaction conditions. Consider running the reaction at a lower temperature or under an inert atmosphere. Test the stability of your compound to the reaction conditions on a small scale.
Incorrect stoichiometry of reagents.Carefully check and optimize the molar ratios of your reactants.
Product is lost during workup.Product is water-soluble.Check the aqueous layer by TLC. If the product is present, perform a back-extraction with a suitable organic solvent.
Product is volatile.Check the solvent in the rotovap trap.[7]
Product adhered to filtration media.Suspend the filtration media in a suitable solvent and check for the presence of your product by TLC.[7]
Issue 2: Formation of Impurities

The appearance of unexpected spots on your TLC plate can indicate decomposition or side reactions.

Symptom Potential Impurity Potential Cause Recommended Solution
A new, more polar spot appears on TLC.1-methyl-1H-pyrazole-3-carboxylic acidOxidation of the aldehyde.Avoid strong oxidizing agents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
4-bromo-1-methyl-1H-pyrazol-3-yl)methanolReduction of the aldehyde.Use milder reducing agents if a reduction is intended elsewhere in the molecule. Ensure no unintended reducing agents are present.
A new, less polar spot appears on TLC.1-methyl-1H-pyrazole-3-carbaldehydeDehalogenation (debromination).If using a cross-coupling reaction, screen different palladium catalysts and ligands. Protecting the pyrazole nitrogen (if applicable in other substrates) can sometimes suppress dehalogenation.[2] Avoid strong bases where possible.
A complex mixture of products is observed.Polymerization or autocondensation of the aldehyde.Avoid strong acids and bases. Consider protecting the aldehyde group as an acetal if it is not the reactive site.
The reaction mixture turns dark.General decomposition.Lower the reaction temperature. Ensure high purity of starting materials and solvents.

Experimental Protocols

Protocol 1: General Inert Atmosphere Reaction Setup

To minimize oxidation and other air-sensitive side reactions, it is recommended to perform reactions under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask.

  • Inerting the Flask: Seal the flask with a septum and purge with nitrogen or argon for several minutes.

  • Solvent and Liquid Reagent Addition: Add degassed solvents and liquid reagents via syringe through the septum.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction progress by taking aliquots with a syringe for TLC analysis.

Protocol 2: Acetal Protection of the Aldehyde Group

If the aldehyde functionality is not the desired site of reaction, protecting it as an acetal can prevent unwanted side reactions.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1 equivalent) in toluene.

  • Reagent Addition: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography or recrystallization.

  • Deprotection: The acetal can be removed after the desired reaction by treatment with aqueous acid.

Visualizations

DecompositionPathways cluster_main This compound cluster_products Potential Decomposition Products A 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde B 1-methyl-1H-pyrazole-3-carbaldehyde (Debromination) A->B Reductive Conditions or some Pd catalysts C 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Oxidation) A->C Oxidizing Agents / Air D (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (Reduction) A->D Reducing Agents E Polymeric/Condensation Products A->E Strong Acid/Base

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Reaction Issue Encountered (Low Yield / Impurities) CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity AnalyzeConditions Analyze Reaction Conditions (Temp, Time, Atmosphere) Start->AnalyzeConditions WorkupStability Test Stability to Workup (Acid/Base Wash) Start->WorkupStability Optimize Optimize Reaction Parameters (Stoichiometry, Catalyst, etc.) CheckPurity->Optimize AnalyzeConditions->Optimize WorkupStability->Optimize ProtectGroup Consider Protecting Group Strategy (e.g., Acetal for Aldehyde) Optimize->ProtectGroup If side reactions persist Success Successful Reaction Optimize->Success ProtectGroup->Success

Caption: A logical workflow for troubleshooting reaction issues.

References

Technical Support Center: TLC Visualization of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated pyrazole compounds during thin-layer chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Which visualization methods are most suitable for brominated pyrazole compounds?

A1: Brominated pyrazoles, being aromatic and often conjugated systems, are typically UV-active. Therefore, the primary, non-destructive method should be UV light (254 nm).[1][2][3][4] For destructive visualization, general-purpose oxidative stains like potassium permanganate (KMnO₄), phosphomolybdic acid (PMA), and ceric ammonium molybdate (CAM) are effective as they react with a wide range of organic compounds.[5][6][7]

Q2: Will the bromine atom interfere with standard visualization techniques?

A2: The bromine atom itself does not typically interfere with common visualization methods like UV absorption or reaction with broad-spectrum oxidizing stains. The pyrazole ring and other functional groups on your compound will be the primary determinants of visualization. However, for specific stains like silver nitrate, which can react with halides after UV-induced dehalogenation, the bromine could be a reactive site.[8]

Q3: Can I use iodine vapor for visualizing brominated pyrazoles?

A3: Yes, iodine vapor is a semi-destructive method that can be effective. Iodine has a high affinity for aromatic and unsaturated compounds and will form colored complexes with them, appearing as yellow-brown spots.[3][4][5] An advantage is that the iodine can often be gently heated off the plate, allowing for subsequent visualization with another stain.[9][10]

Q4: My brominated pyrazole is highly polar and doesn't move from the baseline. What should I do?

A4: If your compound remains at the baseline (Rf value near zero), your mobile phase (eluent) is not polar enough.[11] You should increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, you might need to add a small amount of methanol or use a different solvent system entirely.[12]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of brominated pyrazole compounds.

Problem: No Spots are Visible on the TLC Plate

// Nodes A [label="Problem: No Spots Visible", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Did you check under UV light (254 nm)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Yes", shape=plaintext, fontcolor="#202124"]; D [label="No", shape=plaintext, fontcolor="#202124"]; E [label="View plate under a 254 nm UV lamp.\n Pyrazoles are typically UV-active.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Is the compound expected to be UV-active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Yes", shape=plaintext, fontcolor="#202124"]; H [label="No", shape=plaintext, fontcolor="#202124"]; I [label="Potential Causes:\n1. Sample is too dilute.\n2. Compound evaporated (if volatile).\n3. Solvent level was above baseline.", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Solutions:\n1. Re-spot with a more concentrated sample.\n2. Ensure solvent level is below the spotting line.\n3. Use a chemical stain.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Use a chemical stain (e.g., KMnO₄, PMA).\nSome compounds are not UV-active.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [dir=none]; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; C -> F; F -> G [label="Yes"]; F -> H [label="No"]; G -> I; I -> J; H -> K; } } Caption: Troubleshooting decision tree for when no spots are visible.

Problem: The Spot is Streaking or Elongated

// Nodes A [label="Problem: Spot is Streaking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is the sample concentration high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Yes", shape=plaintext, fontcolor="#202124"]; D [label="No", shape=plaintext, fontcolor="#202124"]; E [label="Solution:\nDilute the sample and re-spot.\nOverloaded samples cause streaking.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Is the compound acidic or basic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Yes", shape=plaintext, fontcolor="#202124"]; H [label="No", shape=plaintext, fontcolor="#202124"]; I [label="Solution:\nAdd a modifier to the eluent.\n- Acidic compound: Add 0.1-2% acetic/formic acid.\n- Basic compound: Add 0.1-2% triethylamine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Other Causes:\n1. Compound is degrading on silica.\n2. Complex mixture of products.", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Solutions:\n1. Consider using alumina or reverse-phase plates.\n2. Try a different solvent system to improve separation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [dir=none]; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; D -> F; F -> G [label="Yes"]; F -> H [label="No"]; G -> I; H -> J; J -> K; } } Caption: Troubleshooting guide for streaking or elongated TLC spots.

Problem: The Rf Value is Too High or Too Low
  • Rf Too High (Spot near solvent front): The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[11]

  • Rf Too Low (Spot near baseline): The eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar solvent system.[11][12] A good Rf value for analysis is typically between 0.2 and 0.8.[13]

Data Summary: Common TLC Stains

The following table summarizes common TLC stains that can be used for visualizing brominated pyrazole derivatives, especially when UV light is insufficient.

Stain NamePreparation SummarySuitable ForExpected Spot Color
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[14]General oxidative stain for most organic compounds (alkenes, alcohols, etc.).[6]Yellow/brown spots on a purple/pink background.[15]
Phosphomolybdic Acid (PMA) 10 g phosphomolybdic acid in 100 mL of ethanol.[14][16]General stain, good for alcohols, phenols, and many carbonyl compounds.[3]Blue-green spots on a yellow-green background after heating.[8]
Vanillin Stain 15 g vanillin in 250 mL ethanol with 2.5 mL concentrated H₂SO₄.[14][17]Good general-purpose stain, especially for nucleophiles, aldehydes, and ketones.[3][11]A wide variety of colors (blue, red, green, brown) depending on the compound.[18]
Ceric Ammonium Molybdate (CAM) 12 g ammonium molybdate, 0.5 g ceric ammonium molybdate, 15 mL conc. H₂SO₄ in 235 mL water.[14]Very universal and sensitive stain.[5][19]Dark blue spots on a light background after heating.[19]

Experimental Protocols

General TLC Visualization Workflow

// Nodes A [label="Develop TLC Plate & Air Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Non-Destructive Visualization", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="View under UV Lamp (254 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Circle spots with a pencil", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Is further visualization needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Destructive Visualization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Dip plate in chemical stain", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Gently heat with heat gun", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Document Results (Photo/Scan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="End", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> I [label="No"]; F -> G; G -> H; H -> I; I -> J; } } Caption: General workflow for TLC plate visualization.

Protocol 1: UV Light Visualization
  • After developing the TLC plate, allow the solvent to completely evaporate in a fume hood.

  • Place the TLC plate under a UV lamp, ensuring you are wearing UV-protective safety glasses.

  • View the plate under short-wave UV light (254 nm). Most commercial TLC plates contain a fluorescent indicator that will glow green.[3]

  • UV-active compounds, such as those with aromatic or conjugated systems, will absorb the UV light and appear as dark spots.[2][3][20]

  • Lightly circle the visible spots with a pencil, as they will disappear once the UV lamp is removed.[3]

Protocol 2: Potassium Permanganate (KMnO₄) Staining
  • Reagent Preparation : Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14] Store in a tightly capped, wide-mouth jar.

  • Staining : After visualization with UV light, hold the dried TLC plate with forceps and quickly dip it into the KMnO₄ solution.[3]

  • Development : Remove the plate and let the excess stain drip off. Wipe the back of the plate with a paper towel.[3]

  • Analysis : Spots of oxidizable compounds will appear as yellow or brown areas against the purple background.[15] Gentle heating with a heat gun can accelerate the development but is often not required.[6] Document the results immediately as the background color may fade over time.

Protocol 3: Vanillin Staining
  • Reagent Preparation : In a suitable flask, dissolve 15 g of vanillin in 250 mL of 95% ethanol.[14][17] Slowly and carefully add 2.5 mL of concentrated sulfuric acid while stirring.[14][17] Store the solution in a dark, tightly capped bottle.[17]

  • Staining : Quickly dip the dried TLC plate into the vanillin stain solution.

  • Development : Remove the plate, wipe the back, and gently heat with a heat gun in a fume hood.[5][18]

  • Analysis : Different compounds will develop spots with a wide range of colors. This can be useful for distinguishing between products with similar Rf values.[18] Note the colors in your lab notebook.

References

Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. The content is structured to address specific issues encountered during experimental scale-up.

Synthesis Workflow Overview

The synthesis of this compound is typically achieved through a two-step process involving the formylation of a pyrazole precursor followed by bromination. The most common and scalable route begins with 1-methyl-1H-pyrazole, which is first formylated using the Vilsmeier-Haack reaction to introduce the aldehyde group, followed by electrophilic bromination at the 4-position of the pyrazole ring.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product SM1 1-methyl-1H-pyrazole Proc1 Step 1: Vilsmeier-Haack Formylation SM1->Proc1 SM2 Vilsmeier Reagent (POCl3 + DMF) SM2->Proc1 SM3 Brominating Agent (e.g., NBS, Br2) Proc2 Step 2: Electrophilic Bromination SM3->Proc2 Int1 1-methyl-1H-pyrazole- 3-carbaldehyde Proc1->Int1 FP Final Product: 4-bromo-1-methyl-1H-pyrazole- 3-carbaldehyde Proc2->FP Int1->Proc2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole

This procedure outlines the synthesis of the intermediate, 1-methyl-1H-pyrazole-3-carbaldehyde. The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an electron-rich heteroaromatic ring.[1][2]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). Stir for 10-15 minutes.[3]

  • Reaction: To the prepared Vilsmeier reagent, add 1-methyl-1H-pyrazole dropwise, maintaining a low temperature.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC.[4][5]

  • Work-up: Pour the cooled reaction mixture into a beaker of crushed ice and water.[4]

  • Neutralization: Carefully neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of ~7.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Bromination of 1-methyl-1H-pyrazole-3-carbaldehyde

This procedure describes the final step to synthesize the target compound.

  • Dissolution: Dissolve the starting material, 1-methyl-1H-pyrazole-3-carbaldehyde, in a suitable solvent such as chloroform or acetic acid.[6]

  • Bromination: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine (Br₂)) to the reaction mixture at room temperature. The use of NBS is often preferred for better selectivity.

  • Reaction Time: Stir the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Quench any excess bromine with a solution of sodium thiosulfate.

  • Extraction and Wash: Dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by recrystallization or column chromatography.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Step 1: Vilsmeier-Haack Formylation

Q1: The formylation reaction yield is very low or the reaction is not proceeding. What are the common causes?

A1: Low yields in Vilsmeier-Haack reactions are a frequent issue. Consider the following:

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary. A 5-fold excess of DMF and 2-fold excess of POCl₃ relative to the pyrazole substrate has been shown to improve yields significantly.[7]

  • Temperature: The reaction may require heating. While the initial formation of the Vilsmeier reagent is done at 0°C, the formylation step often needs to be heated to 70°C or even 120°C to proceed to completion.[7][8]

  • Reagent Quality: Ensure that the POCl₃ and DMF are fresh and anhydrous. Moisture can decompose the Vilsmeier reagent.

Q2: I am observing the formation of multiple unexpected byproducts. How can this be mitigated?

A2: Byproduct formation can arise from the high reactivity of the reagent or substrate.

  • Temperature Control: Overheating can lead to side reactions and decomposition. Maintain careful control over the reaction temperature.

  • Substrate Reactivity: If the pyrazole substrate has other reactive functional groups, they may need to be protected prior to the formylation step.

G Start Low Yield in Vilsmeier-Haack Step Q1 Are reagents (DMF, POCl3) fresh and anhydrous? Start->Q1 A1_Yes Increase reagent stoichiometry. (e.g., 2x POCl3, 5x DMF) Q1->A1_Yes Yes A1_No Use fresh, anhydrous reagents. Q1->A1_No No Q2 Was the reaction heated sufficiently? (e.g., 70-120°C) A1_Yes->Q2 A2_Yes Consider substrate decomposition or side reactions. Q2->A2_Yes Yes A2_No Increase temperature and monitor via TLC. Q2->A2_No No

Caption: Troubleshooting logic for low yield in the formylation step.

Step 2: Electrophilic Bromination

Q1: The bromination is not regioselective, and I am getting a mixture of 4-bromo and 5-bromo isomers. How can I improve selectivity for the 4-position?

A1: Regioselectivity in pyrazole bromination is influenced by both electronic and steric factors.[9]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) and can improve the yield of the desired 4-bromo isomer.

  • Solvent Effects: The choice of solvent can influence the reaction's outcome. Acetic acid or chloroform are commonly used. Experimenting with different solvents may improve selectivity.

  • Steric Hindrance: The substituent at the N-1 position (methyl group) and the aldehyde at the C-3 position should sterically direct the incoming electrophile (bromine) to the C-4 position. However, reaction conditions can overcome this preference.

Q2: The reaction results in over-bromination, yielding di-brominated products. How can I prevent this?

A2: Pyrazole rings can be highly activated and susceptible to multiple halogenations.[10]

  • Control Stoichiometry: Carefully control the amount of brominating agent used. A 1:1 molar ratio of substrate to brominating agent is recommended.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the reaction rate and decrease the likelihood of a second bromination event.

  • Shorter Reaction Time: Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed to prevent the formation of over-brominated side products.

Quantitative Data Summary

The following tables summarize reaction conditions from various literature sources for similar transformations, providing a baseline for optimization.

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles

Entry Substrate Reagent Ratio (Substrate:DMF:POCl₃) Temp (°C) Time (h) Yield (%) Reference
1 5-Chloro-1,3-dialkylpyrazole 1 : 2 : 2 120 2 32 [7]
2 5-Chloro-1,3-dialkylpyrazole 1 : 5 : 2 120 2 55 [7]
3 Acetophenone Phenylhydrazone N/A (Excess Reagent) 60-65 3 >90 [4]

| 4 | O-benzyl-1-phenyl-1H-pyrazol-3-ol | N/A (Excess Reagent) | 70 | 12 | 60 |[6] |

Table 2: Bromination of Substituted Pyrazoles

Entry Substrate Brominating Agent (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
1 1-phenyl-1H-pyrazol-3-ol Br₂ (1.1) CHCl₃ Room Temp 20 75 [6]
2 Pyrazole N-halosuccinimide (NBS) CCl₄ or H₂O Room Temp N/A Excellent [11]

| 3 | 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole | NBS (1.5) | Acetonitrile | Reflux | N/A | 69 |[12] |

References

managing exothermic reactions during the formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing exothermic reactions during the formylation of pyrazoles, a critical step in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in pyrazole formylation?

A1: The formylation of pyrazoles, most commonly via the Vilsmeier-Haack reaction, is an electrophilic aromatic substitution. The reaction between the Vilsmeier reagent (formed from a formamide derivative like DMF and an activating agent like phosphorus oxychloride) and the electron-rich pyrazole ring is often highly exothermic.[1][2] The formation of the Vilsmeier reagent itself can also generate heat.

Q2: What are the main risks associated with an uncontrolled exothermic reaction in this context?

A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a condition known as thermal runaway.[3] This can result in boiling of solvents, vessel over-pressurization, and potentially, a violent release of vessel contents.[3] It can also lead to decreased yield, increased impurity formation, and degradation of both starting materials and products.

Q3: What are the essential safety precautions to take before starting a pyrazole formylation?

A3: Before beginning any experiment, it is crucial to conduct a thorough hazard assessment.[3][4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5][6] Ensure the reaction is conducted in a well-ventilated area, such as a fume hood.[5] Understand the properties and reactivity of all chemicals involved by consulting their Safety Data Sheets (SDS).[6]

Troubleshooting Guide

Q4: My reaction temperature is increasing too rapidly upon addition of the formylating agent. What should I do?

A4: This indicates that the rate of heat generation is exceeding the capacity of your cooling system.

  • Immediate Action: Stop the addition of the reagent immediately.

  • Troubleshooting Steps:

    • Reduce Addition Rate: Once the temperature is stable, resume the addition at a much slower, dropwise rate.[4]

    • Improve Cooling: Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is at the target temperature and that the reaction flask is sufficiently immersed.

    • Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath.[4]

    • Dilute the Reaction: Increasing the solvent volume can help to dissipate heat more effectively.[4]

Q5: The reaction has resulted in a low yield of the desired formylated pyrazole. What are the likely causes?

A5: Low yields can stem from several factors, often related to reaction conditions.

  • Suboptimal Temperature: If the temperature was kept too low to control the exotherm, the reaction may not have gone to completion. Conversely, if the temperature was too high due to poor control, side reactions or degradation may have occurred.[7]

  • Incorrect Stoichiometry: The molar ratio of the pyrazole to the Vilsmeier reagent is critical. An insufficient amount of the formylating agent will result in incomplete conversion.

  • Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Deactivated Substrate: Pyrazoles with strong electron-withdrawing groups may show low reactivity under standard Vilsmeier-Haack conditions.[8]

Q6: I am observing the formation of significant side products, such as di-formylated pyrazoles or polymeric resins. How can I minimize these?

A6: The formation of these impurities is typically a sign of overly aggressive reaction conditions.

  • To Minimize Di-formylation:

    • Control Stoichiometry: Carefully adjust the molar ratio of the formylating agent to the pyrazole substrate. A 1:1 ratio is a good starting point to favor mono-formylation.[7]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized.[7]

  • To Prevent Resin/Polymer Formation:

    • Optimize Temperature: Maintain the lowest effective temperature for the formylation to occur without promoting polymerization.[7]

    • Minimize Reaction Time: Avoid unnecessarily long reaction times, which can lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an appropriate volume of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[9] The addition rate should be slow enough to maintain the internal temperature below 10 °C. This step is exothermic. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Pyrazole Addition: Dissolve the substituted pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) for a period determined by reaction monitoring (e.g., via TLC).[10] Heating conditions can vary significantly based on the pyrazole's reactivity.[10]

  • Quenching: Cool the reaction mixture back to 0 °C and pour it slowly onto crushed ice with stirring. This step is also exothermic and may release HCl gas.

  • Neutralization and Workup: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline (pH > 8). The product may precipitate at this stage.

  • Isolation: Collect the solid product by filtration, or if it is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the crude product, dry it, and purify it using an appropriate method such as recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazoles

ParameterRecommended ConditionRationale / Notes
Temperature Control
Vilsmeier Reagent Formation0 - 10 °CFormation is exothermic. Low temperature prevents degradation.
Reagent Addition0 - 15 °CDropwise addition to control the initial exotherm of the formylation.[4]
Reaction Heating60 - 120 °CHighly substrate-dependent. Monitor by TLC/HPLC to determine optimal temperature and time.[10]
Reagent Ratios
Pyrazole : DMF : POCl₃1 : 5 : 2 (molar ratio)A 5-fold excess of DMF and 2-fold excess of POCl₃ can improve yields for less reactive pyrazoles.[8]
Solvent
TypeAnhydrous DMFServes as both a reagent and a solvent.
Concentration0.2 - 1.0 MMore dilute solutions can help manage the exotherm but may require longer reaction times.[4]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation Phase cluster_reagent Vilsmeier Reagent Formation (Exothermic) cluster_formylation Formylation Reaction (Exothermic) cluster_workup Workup & Isolation start Start: Hazard Assessment prep_ppe Don PPE start->prep_ppe prep_glass Assemble Dry Glassware under N2 prep_ppe->prep_glass prep_cooling Prepare Cooling Bath (0°C) prep_glass->prep_cooling add_dmf Charge Anhydrous DMF prep_cooling->add_dmf cool_dmf Cool DMF to 0°C add_dmf->cool_dmf add_pocl3 Dropwise Add POCl3 (Maintain T < 10°C) cool_dmf->add_pocl3 stir_reagent Stir at 0°C for 30-60 min add_pocl3->stir_reagent add_pyrazole Dropwise Add Pyrazole Solution (Maintain T < 15°C) stir_reagent->add_pyrazole warm_rt Warm to Room Temp add_pyrazole->warm_rt heat_reaction Heat Reaction & Monitor warm_rt->heat_reaction cool_final Cool Reaction to 0°C heat_reaction->cool_final quench Quench on Ice (Exothermic) cool_final->quench neutralize Neutralize with Base quench->neutralize isolate Isolate & Purify Product neutralize->isolate end End isolate->end

Caption: Experimental workflow for managing exothermic pyrazole formylation.

Troubleshooting_Tree cluster_immediate Immediate Actions cluster_diagnosis Diagnosis cluster_solution Solutions problem Problem Detected: Rapid Temperature Rise action1 Stop Reagent Addition problem->action1 action2 Ensure Max Cooling q1 Is Addition Rate Too Fast? action2->q1 q2 Is Cooling Bath Inefficient? q1->q2 No sol1 Resume at Slower Rate q1->sol1 Yes q3 Is Reaction Too Concentrated? q2->q3 No sol2 Replenish Ice/Dry Ice q2->sol2 Yes sol3 Dilute with Anhydrous Solvent q3->sol3 Yes

Caption: Troubleshooting decision tree for thermal runaway.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis. The following information is designed to address specific experimental issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different pyrazole products.[1] The final ratio of these regioisomers is influenced by a combination of electronic and steric factors of the substituents on both reactants, as well as the reaction solvent.[1]

Q2: How does the choice of solvent influence the regioselectivity of the reaction?

A2: The solvent plays a critical role in controlling the regioselectivity of pyrazole synthesis. The polarity, proticity (ability to donate protons), and hydrogen-bonding capabilities of the solvent can stabilize or destabilize the intermediates and transition states of the two competing reaction pathways differently. For instance, protic solvents can lead to mixtures of regioisomers, while certain aprotic and fluorinated alcoholic solvents can significantly favor the formation of a single regioisomer.[2][3]

Q3: I am observing a nearly 1:1 mixture of regioisomers. What is the first step I should take to improve the selectivity?

A3: If you are observing a non-selective reaction, the first and often most impactful change to consider is the solvent. If you are currently using a standard protic solvent like ethanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5] Alternatively, exploring aprotic solvents may also provide a significant improvement.[3]

Q4: Are there any alternatives to changing the solvent to improve regioselectivity?

A4: Yes, while solvent choice is a primary factor, other strategies can be employed. These include:

  • Modifying the starting materials: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can favor one reaction pathway over the other due to steric hindrance or electronic effects.[1][2]

  • Use of catalysts: Certain catalysts can influence the regiochemical outcome of the reaction.[6]

  • Temperature control: Optimizing the reaction temperature can sometimes favor the formation of one regioisomer.

Troubleshooting Guides

Issue 1: Predominant formation of the undesired regioisomer in ethanol.

Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine in ethanol consistently yields the undesired regioisomer as the major product.

Troubleshooting Steps:

  • Solvent Modification: The use of ethanol as a solvent often leads to the formation of regioisomeric mixtures of N-substituted pyrazoles.[4][5]

    • Recommendation: Replace ethanol with a fluorinated alcohol. The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity, often favoring the formation of a single isomer.[4][7]

  • Solvent Polarity and Type:

    • Protic Solvents: Protic solvents like ethanol can solvate the transition states leading to both regioisomers, often with little differentiation, resulting in poor selectivity.[2]

    • Aprotic Solvents: Consider switching to a polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc).[3] These solvents can alter the reaction pathway, leading to improved regioselectivity.[3]

  • Temperature Adjustment: While solvent is the primary driver, lowering the reaction temperature may in some cases improve selectivity by favoring the kinetically controlled product.

Quantitative Data on Solvent Effects:

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (desired:undesired)Reference
1aMethylhydrazineEtOHLow selectivity[4][7]
1aMethylhydrazineTFE85:15[4][7]
1aMethylhydrazineHFIP97:3[4][7]
1gPhenylhydrazineEtOHLow selectivity[7]
1gPhenylhydrazineTFE98:2[7]
1gPhenylhydrazineHFIP>99:1[7]
Issue 2: Inconsistent regioselectivity between batches.

Problem: The ratio of regioisomers varies significantly from one experiment to another, even when seemingly identical conditions are used.

Troubleshooting Steps:

  • Solvent Purity and Water Content:

    • Recommendation: Ensure the use of high-purity, anhydrous solvents. Trace amounts of water or other impurities in the solvent can affect the reaction outcome. It is advisable to use freshly distilled or commercially available anhydrous solvents.

  • Hydrazine Salt vs. Free Base:

    • Recommendation: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the presence of acid can influence the reaction.[1] Consider neutralizing the salt with a mild base before the reaction or using the free base form of the hydrazine for more consistent results.

  • Precise Temperature Control:

    • Recommendation: Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a consistent temperature throughout the reaction. Fluctuations in temperature can affect the kinetics of the competing pathways.

  • Order of Reagent Addition:

    • Recommendation: Standardize the order of addition of reactants. In some cases, pre-mixing the 1,3-dicarbonyl with the solvent before adding the hydrazine can lead to more reproducible results. For certain multicomponent reactions, the dropwise addition of methylhydrazine can prevent the formation of regioisomers.[8]

Experimental Protocols

Key Experiment: Regioselective Synthesis of 3-Trifluoromethyl-1-methyl-1H-pyrazole using Fluorinated Alcohols.

This protocol is adapted from studies demonstrating the dramatic improvement in regioselectivity using fluorinated alcohols.[4][7]

Materials:

  • 1-(Trifluoromethyl)-1,3-butanedione (1a)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(trifluoromethyl)-1,3-butanedione (1a) in the chosen fluorinated alcohol (TFE or HFIP) at room temperature.

  • To this solution, add methylhydrazine dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction (typically within 1 hour), the solvent can be removed under reduced pressure.[1]

  • The resulting residue, containing a mixture of the 3-trifluoromethylpyrazole and the 5-hydroxy-5-trifluoromethylpyrazoline intermediate, is then analyzed to determine the regioselectivity.[4][7]

  • The intermediate can be converted to the corresponding pyrazole by treatment with 3 M HCl in THF under reflux.[7]

  • The final products can be separated and purified by column chromatography on silica gel.[1][7]

Visualizations

Regioselectivity_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_outcome Observed Ratio Diketone Unsymmetrical 1,3-Dicarbonyl Solvent Solvent Environment (e.g., EtOH, TFE, HFIP, DMF) Hydrazine Substituted Hydrazine PathwayA Attack at Carbonyl 1 Solvent->PathwayA Influences rate k1 PathwayB Attack at Carbonyl 2 Solvent->PathwayB Influences rate k2 Regioisomer1 Regioisomer 1 PathwayA->Regioisomer1 Regioisomer2 Regioisomer 2 PathwayB->Regioisomer2 Ratio [Regioisomer 1] / [Regioisomer 2] determined by k1 vs. k2

Caption: Logical workflow of solvent influence on pyrazole synthesis regioselectivity.

Experimental_Workflow Start Start: Unsymmetrical 1,3-Diketone + Hydrazine SolventChoice Select Solvent: - Ethanol (Protic) - TFE/HFIP (Fluorinated) - DMF (Aprotic) Start->SolventChoice Reaction Run Reaction (Room Temperature) SolventChoice->Reaction Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Reaction->Analysis Outcome Determine Regioisomeric Ratio Analysis->Outcome Desired High Selectivity (Desired Isomer) Outcome->Desired Undesired Poor Selectivity (Mixture) Outcome->Undesired Troubleshoot Troubleshoot: - Change Solvent - Modify Substrate Undesired->Troubleshoot Troubleshoot->SolventChoice Iterate

Caption: Experimental workflow for optimizing regioselectivity in pyrazole synthesis.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. The interpretation is grounded in fundamental NMR principles and compared with established chemical shift data for analogous functional groups and heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Data Summary

The structure of this compound contains three distinct sets of non-equivalent protons. The expected chemical shifts (δ), integration values, and signal multiplicities are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Aldehyde Proton (-CHO)9.5 - 10.51HSinglet (s)
Pyrazole Ring Proton (H-5)7.5 - 8.51HSinglet (s)
N-Methyl Protons (N-CH₃)3.8 - 4.23HSinglet (s)

Detailed Signal Interpretation

Aldehyde Proton (-CHO)
  • Chemical Shift (δ ≈ 9.5 - 10.5 ppm): The proton attached to the carbonyl carbon of the aldehyde is expected to be the most downfield signal in the spectrum.[1][2] This significant deshielding is caused by two primary factors: the strong electron-withdrawing effect of the adjacent electronegative oxygen atom and the magnetic anisotropy of the C=O double bond, which reinforces the external magnetic field at the location of the proton.[3][4] Literature values consistently place aldehyde protons in the 9-10 ppm range.[3]

  • Integration (1H): This signal corresponds to a single proton.

  • Multiplicity (Singlet): The aldehyde proton is attached to a carbon with no adjacent protons, resulting in a singlet signal (n+1 rule, where n=0).

Pyrazole Ring Proton (H-5)
  • Chemical Shift (δ ≈ 7.5 - 8.5 ppm): As a proton on a heteroaromatic ring, its signal is anticipated in the aromatic region, typically between 6.5 and 8.4 ppm.[1] For the parent 1-methylpyrazole, the H-5 proton appears around 7.55 ppm.[5] In this molecule, the presence of two electron-withdrawing substituents on the ring—a bromine atom at position 4 and a carbaldehyde group at position 3—will further deshield the remaining H-5 proton, shifting it further downfield into the predicted 7.5 - 8.5 ppm range.

  • Integration (1H): This signal represents the single proton on the pyrazole ring.

  • Multiplicity (Singlet): The H-5 proton has no adjacent protons on the ring (position 4 is substituted with bromine). While very weak, long-range coupling across the nitrogen atoms is sometimes possible, it is typically not resolved, leading to the observation of a sharp singlet.

N-Methyl Protons (N-CH₃)
  • Chemical Shift (δ ≈ 3.8 - 4.2 ppm): The methyl group is directly attached to a nitrogen atom within the pyrazole ring. The electronegativity of the nitrogen atom deshields these protons relative to an alkyl C-CH₃ group. Data for 1-methylpyrazole shows this signal at approximately 3.88 ppm.[5] The electron-withdrawing groups at positions 3 and 4 are expected to have a minor deshielding influence, placing the signal comfortably within the 3.8 - 4.2 ppm range.

  • Integration (3H): The signal integrates to three protons, consistent with a methyl group.[2]

  • Multiplicity (Singlet): These protons are not adjacent to any other protons. They are separated from the H-5 proton by three bonds including a nitrogen atom, so coupling is not typically observed. Therefore, the signal appears as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the chemical shifts.[2]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Instrument Setup: The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Assignments

The following diagram illustrates the molecular structure with each unique proton group labeled corresponding to the assignments in the data table.

Caption: Structure of this compound with proton assignments.

References

A Researcher's Guide to the 13C NMR Spectral Assignment of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and a precise assignment of NMR signals is critical. This guide provides a detailed analysis and predicted assignment of the 13C NMR peaks for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, based on established chemical shift principles and comparative data from related structures.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for each carbon atom in this compound are summarized in the table below. These predictions are derived from a combination of empirical data for substituted pyrazoles and standard chemical shift ranges for the functional groups present.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (aldehyde)185 - 195The carbon of an aldehyde group typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[1][2]
C3145 - 155This carbon is part of the pyrazole ring and is directly attached to the electron-withdrawing aldehyde group, causing a significant downfield shift.
C5135 - 145The C5 carbon is adjacent to the nitrogen atom and is influenced by the overall electron distribution in the aromatic ring.
C495 - 105This carbon is substituted with a bromine atom. The halogen's electronegativity and heavy atom effect typically shift the attached carbon to a more shielded (upfield) position compared to an unsubstituted carbon.
N-CH335 - 45The methyl carbon attached to the nitrogen atom of the pyrazole ring is expected in this range, consistent with N-alkylated heterocyclic compounds.[3]

Detailed Peak Assignment and Rationale

The assignment of the 13C NMR peaks for this compound is based on the distinct electronic environment of each carbon atom. The pyrazole ring system, coupled with the effects of the bromo, methyl, and carbaldehyde substituents, results in a predictable dispersion of the carbon signals.

  • Aldehyde Carbon (C=O): The carbonyl carbon of the aldehyde group is the most deshielded carbon in the molecule, and its peak is expected to appear furthest downfield, typically in the range of 185-195 ppm.[1][2] This is a characteristic chemical shift for aldehydes.

  • Pyrazole Ring Carbons (C3, C4, and C5):

    • C3: This carbon is directly attached to the electron-withdrawing aldehyde group. This substitution leads to a significant deshielding effect, causing its signal to appear at a relatively downfield position for a pyrazole ring carbon, predicted to be in the 145-155 ppm range.

    • C5: The chemical shift of C5 is influenced by the adjacent nitrogen atom and the overall aromaticity of the pyrazole ring. It is expected to be found in the range of 135-145 ppm.

    • C4: This carbon is bonded to a bromine atom. The "heavy atom effect" of bromine, along with its electronegativity, typically results in a more shielded (upfield) chemical shift compared to an unsubstituted aromatic carbon. Therefore, the C4 peak is anticipated to be in the 95-105 ppm region.

  • N-Methyl Carbon (N-CH3): The carbon of the methyl group attached to the nitrogen atom (N1) of the pyrazole ring will have a chemical shift characteristic of N-alkyl groups in five-membered aromatic heterocycles. A chemical shift in the range of 35-45 ppm is expected for this carbon.[3]

Experimental Protocol

To experimentally verify the predicted assignments, the following protocol for acquiring a 13C NMR spectrum is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 13C NMR Acquisition:

    • Perform a standard proton-decoupled 13C NMR experiment.

    • Typical parameters include a 90° pulse, a spectral width of approximately 250 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

  • Advanced NMR Experiments (Optional): To unambiguously confirm the assignments, especially for the pyrazole ring carbons, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

    • HSQC: This experiment correlates carbon signals with their directly attached protons. This would confirm the assignment of the N-CH3 and the aldehyde C-H (if visible and not broadened).

    • HMBC: This experiment shows correlations between carbons and protons that are two or three bonds away. This would be invaluable for confirming the assignments of the quaternary carbons (C3, C4, and C5) by observing their correlations with the methyl protons and the aldehyde proton.

Molecular Structure and Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clarity in the NMR assignment.

molecule cluster_ring cluster_substituents C3 C4 C3->C4 CHO_C C=O C3->CHO_C C5 C4->C5 Br Br C4->Br N1 C5->N1 N2 N1->N2 N_CH3 CH3 N1->N_CH3 N2->C3 CHO_H H

Caption: Structure of this compound with atom numbering.

This comprehensive guide, combining theoretical predictions with a clear experimental methodology, serves as a valuable resource for researchers working with this or structurally related compounds, facilitating accurate and efficient chemical characterization.

References

Mass Spectrometry Analysis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data from structurally similar compounds. This approach offers valuable insights for researchers working on the identification and characterization of novel pyrazole derivatives.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the aldehyde group and the pyrazole ring, as well as the loss of the bromine atom. The presence of bromine, with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units (M and M+2).

Comparison with Structurally Related Compounds

To substantiate the predicted fragmentation, this section compares the expected mass-to-charge ratios (m/z) of key fragments of this compound with the experimental data obtained from the mass spectra of 4-bromopyrazole, 1-methylpyrazole, and 1H-pyrazole-3-carbaldehyde. This comparative approach allows for a more confident prediction of the fragmentation pathways.

Fragment Ion Predicted m/z for this compound Experimental m/z for 4-bromopyrazole [1][2][3]Experimental m/z for 1-methylpyrazole [4][5][6]Experimental m/z for 1H-pyrazole-3-carbaldehyde [7]
Molecular Ion [M]+202/204146/1488296
[M-H]+201/203145/1478195
[M-CHO]+173/175--67
[M-Br]+12367--
[M-HCN]+175/177119/1215569
[C4H4N2]+80-80-
[C3H3N2]+6767-67

Note: The m/z values for bromine-containing fragments are presented as pairs (79Br/81Br).

Experimental Protocols

While a specific protocol for this compound is not available, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is a standard method suitable for the analysis of volatile and semi-volatile heterocyclic compounds.

Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent such as dichloromethane or methanol.

  • Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

G M [C₅H₅BrN₂O]⁺˙ m/z 202/204 M_minus_H [C₅H₄BrN₂O]⁺ m/z 201/203 M->M_minus_H -H• M_minus_CHO [C₄H₄BrN₂]⁺ m/z 173/175 M->M_minus_CHO -CHO• M_minus_Br [C₅H₅N₂O]⁺ m/z 123 M->M_minus_Br -Br• M_minus_HCN [C₄H₄BrO]⁺˙ m/z 175/177 M->M_minus_HCN -HCN Fragment1 [C₃H₂BrN]⁺˙ m/z 143/145 M_minus_CHO->Fragment1 -HCN Fragment2 [C₄H₅N₂]⁺ m/z 81 M_minus_Br->Fragment2 -C₂H₂O

References

A Comparative Guide to the Synthesis and Crystallographic Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] The specific substitution pattern of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde makes it a highly valuable, yet under-characterized, building block for novel molecular architectures. A comprehensive review of publicly available crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data for derivatives of this specific aldehyde. This guide, therefore, shifts from a direct comparison of existing structures to a more foundational and predictive analysis. We provide robust, field-tested protocols for the synthesis of promising crystalline derivatives, a comparative analysis based on structurally analogous compounds, and a detailed workflow for obtaining and interpreting single-crystal X-ray data. This document serves as a roadmap for researchers aiming to explore the structural landscape and functional potential of this important class of molecules.

Introduction: The Rationale for Structural Analysis

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that serve as scaffolds for many biologically active compounds.[1] Their structural rigidity and capacity for hydrogen bonding make them ideal for targeted drug design.[1] The title compound, this compound, features three key functional handles:

  • A bromo group at the 4-position, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • A carbaldehyde at the 3-position, a versatile functional group for forming imines (Schiff bases), olefins (via Knoevenagel condensation), and other C-C bonds.[3][4]

  • A methyl group at the N1 position, which blocks tautomerization and provides a fixed point for molecular orientation.

Understanding the precise three-dimensional arrangement of derivatives from this scaffold is critical for designing molecules with specific biological activities or material properties. Single-crystal X-ray diffraction remains the definitive method for elucidating these structures, providing invaluable data on bond lengths, angles, and intermolecular interactions.[5]

Given the current data gap, this guide proposes a logical pathway to obtain these crucial crystal structures, focusing on derivatives with a high propensity for crystallization.

Synthetic Pathways to Crystalline Derivatives

The aldehyde functional group is the most direct site for derivatization. Two classical condensation reactions are highlighted here for their reliability and the crystalline nature of their products: Schiff base formation and Knoevenagel condensation.

Alternative 1: Schiff Base (Imine) Derivatives

The condensation of an aldehyde with a primary amine to form a Schiff base is a robust and often high-yielding reaction.[6][7] Schiff bases derived from pyrazoles are well-documented and frequently form stable, crystalline solids suitable for X-ray analysis.[8][9]

Causality of Experimental Choice: The selection of an aromatic amine, such as 4-fluoroaniline, is strategic. The fluorine atom provides a heavy atom for easier crystallographic phasing and can participate in non-covalent interactions (e.g., C-H···F hydrogen bonds), which can enforce a more ordered crystal packing.

  • Reactant Preparation: To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL), add 4-fluoroaniline (1.1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield single crystals.

Alternative 2: Knoevenagel Condensation Products

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new C=C double bond.[3][4][10] This reaction is highly effective for creating extended π-systems, and the products are often highly crystalline.

Causality of Experimental Choice: Malononitrile is an excellent active methylene compound for this purpose. The two cyano groups strongly activate the methylene protons and often lead to planar, rigid molecules that pack efficiently in a crystal lattice. The resulting (4-bromo-1-methyl-1H-pyrazol-3-yl)methylenemalononitrile is an excellent candidate for crystallographic studies.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product typically precipitates out of the solution as the reaction proceeds.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry under vacuum. Recrystallization from a solvent like acetonitrile or an ethanol/DMF mixture can yield X-ray quality crystals.

Comparative Structural Analysis of Analogous Compounds

While crystal structures for derivatives of the exact title compound are not available, we can draw valuable predictive insights from closely related, published structures. The Cambridge Structural Database (CSD) is the primary resource for such comparisons. A key analog is 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .[11][12]

Analysis of this and other substituted pyrazoles reveals key structural trends that can be extrapolated to our target derivatives.

ParameterObserved Value in Analog[11]Expected Trend for Target DerivativesJustification & Expert Insight
Pyrazole Ring Planarity High (r.m.s. deviation = 0.003 Å)HighThe pyrazole ring is an aromatic system and is inherently planar. Substituents will cause minor deviations, but the core will remain flat.
Dihedral Angle (Pyrazole/Aryl) 13.70(10)° (N-phenyl) & 36.48(10)° (C-bromophenyl)Variable (10-45°)The twist between the pyrazole and any attached aryl rings (from the Schiff base, for example) is sensitive to crystal packing forces and steric hindrance. A significant twist is expected to minimize steric clash.
C-Br Bond Length ~1.90 Å~1.89 - 1.91 ÅThe C-Br bond length on an aromatic ring is highly consistent and serves as a good internal reference during structure refinement.
Intermolecular Interactions C-H···O hydrogen bonds forming helical chainsC-H···N, C-H···F, C-H···O, π-π stackingThe specific interactions will depend on the derivative. Schiff bases will likely feature C-H···N bonds. Knoevenagel products with cyano groups are strong hydrogen bond acceptors. The presence of aromatic rings makes π-π stacking a probable packing motif.

These parameters provide a validated baseline for what to expect when analyzing a novel crystal structure of a derivative of this compound.

Experimental Workflow for X-ray Crystal Structure Determination

This section outlines the self-validating system for obtaining and refining a crystal structure, from a promising solid to a final CIF file.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Recrystallization Recrystallization Synthesis->Recrystallization Yields solid Crystal_Selection Crystal_Selection Recrystallization->Crystal_Selection Yields solid Mounting Mounting Crystal_Selection->Mounting Microscope Data_Collection Data_Collection Mounting->Data_Collection Diffractometer Data_Reduction Data_Reduction Data_Collection->Data_Reduction Software Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Direct Methods (e.g., SHELXS) Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares (e.g., SHELXL) Validation Validation Structure_Refinement->Validation checkCIF Final_Model Final_Model Structure_Refinement->Final_Model Validation->Final_Model Generates CIF

References

comparison of the reactivity of 4-bromo-, 4-chloro-, and 4-iodo-1-methyl-1H-pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the efficient synthesis of novel chemical entities. The 1-methyl-1H-pyrazole-3-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Functionalization at the 4-position via palladium-catalyzed cross-coupling reactions is a common and powerful strategy. This guide provides a comparative analysis of the reactivity of 4-bromo-, 4-chloro-, and 4-iodo-1-methyl-1H-pyrazole-3-carbaldehydes in key cross-coupling reactions, supported by experimental data for the broader class of 4-halopyrazoles.

Overview of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of 4-halo-1-methyl-1H-pyrazole-3-carbaldehydes in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, follows the reverse order. This leads to a general reactivity trend where the iodide is the most reactive, followed by the bromide, and then the chloride (I > Br > Cl).[1]

While 4-iodo-pyrazoles are typically the most reactive, allowing for milder reaction conditions, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloro-pyrazoles are often more cost-effective and stable but generally require more forcing reaction conditions and highly active catalyst systems to achieve comparable yields to their bromo and iodo counterparts.[1]

Quantitative Comparison of Reactivity

The following table summarizes the comparative reactivity of 4-halo-pyrazoles in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The provided yields are representative for the general class of 4-halopyrazoles and serve as a reliable indicator for the expected reactivity of the corresponding 1-methyl-1H-pyrazole-3-carbaldehyde derivatives.

ReactionHalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Notes
Suzuki-Miyaura Coupling IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but can be prone to dehalogenation side reactions.[1]
BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]
Sonogashira Coupling IodoPdCl₂(PPh₃)₂, CuI, Et₃NHigh70-95Generally proceeds under mild conditions.
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[1]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[1]
Buchwald-Hartwig Amination IodoPd(dba)₂/tBuDavePhos, NaOtBuHigh70-95Generally provides good to excellent yields.
BromoPd(dba)₂/tBuDavePhos, NaOtBuHigh60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1]
ChloroPd(dba)₂/tBuDavePhos, NaOtBuModerate40-70Shows moderate reactivity, less than the bromo derivative.[1]

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions, which can be adapted for 4-bromo-, 4-chloro-, and 4-iodo-1-methyl-1H-pyrazole-3-carbaldehydes.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of halo-heterocycles.

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Halo-pyrazole (1.0 equiv) - Boronic acid (1.2-1.5 equiv) - Pd catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Degas with Ar/N₂ reagents->degas In sealed tube heat Heat (80-120 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H₂O monitor->quench Upon completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Coupled Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology: A mixture of the respective 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), an aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is thoroughly degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated to a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Procedure for Sonogashira Coupling

This protocol is a standard procedure for copper-co-catalyzed Sonogashira reactions.

Methodology: To a solution of the 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere. The reaction is typically run at temperatures ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

This protocol is a representative method for the Buchwald-Hartwig amination of halo-heterocycles.

Methodology: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the halogen substituent and the expected reactivity in palladium-catalyzed cross-coupling reactions.

Reactivity_Relationship cluster_properties Halogen Properties cluster_reaction Reaction Kinetics cluster_outcome Synthetic Outcome bond_strength C-X Bond Strength (Cl > Br > I) oxidative_addition Ease of Oxidative Addition (I > Br > Cl) bond_strength->oxidative_addition inversely proportional to reactivity Overall Reactivity (I > Br > Cl) oxidative_addition->reactivity directly proportional to conditions Reaction Conditions (Iodo: Milder <-> Chloro: Harsher) reactivity->conditions influences

Caption: Relationship between C-X bond strength and reactivity.

References

A Spectroscopic Showdown: Distinguishing 3-Carbaldehyde and 5-Carbaldehyde Isomers of 4-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde and 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is crucial for researchers in medicinal chemistry and materials science. The precise identification of these isomers is paramount as their distinct substitution patterns can lead to significant differences in biological activity and chemical reactivity. This guide provides a comparative analysis based on expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, alongside generalized experimental protocols for their characterization.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, predicted spectroscopic data for the two isomers. These values are compiled from foundational spectroscopic principles and analysis of data for analogous compounds.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

FeatureThis compound4-bromo-1-methyl-1H-pyrazole-5-carbaldehydeRationale for Differentiation
H5/H3 Proton (s) ~8.0-8.2 ppm~7.8-8.0 ppmThe proton at the 5-position is typically more shielded than the proton at the 3-position in pyrazole rings.
N-CH₃ Proton (s) ~3.9-4.1 ppm~4.1-4.3 ppmThe proximity of the aldehyde group at the 5-position is expected to deshield the N-methyl protons more significantly.
CHO Proton (s) ~9.8-10.0 ppm~9.9-10.1 ppmThe electronic environment of the aldehyde proton is expected to be slightly different, leading to a small but potentially measurable difference in chemical shift.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Carbon AtomThis compound (Predicted ppm)4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Predicted ppm)Rationale for Differentiation
C=O ~185-188~182-185The position of the aldehyde group relative to the nitrogen atoms and the bromine will influence its electronic environment and thus its chemical shift.
C3 ~145-148~140-143The carbon bearing the aldehyde group will have a distinct chemical shift.
C4 ~95-98~98-101The position of the bromine atom is the same, but the overall electronic distribution due to the different aldehyde position will cause a slight shift.
C5 ~138-141~148-151The carbon at the 5-position will be significantly affected by the substituent at that position.
N-CH₃ ~38-40~40-42Similar to the proton NMR, the carbon of the N-methyl group will be deshielded to a greater extent in the 5-carbaldehyde isomer.

Table 3: IR Spectral Data Comparison (Predicted)

Vibrational ModeThis compound (Predicted cm⁻¹)4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Predicted cm⁻¹)Rationale for Differentiation
C=O Stretch ~1680-1700~1670-1690The carbonyl stretching frequency can be influenced by conjugation and electronic effects, which differ between the two isomers.
C-H Stretch (aldehyde) ~2820-2850 and ~2720-2750~2820-2850 and ~2720-2750The characteristic Fermi resonance doublet is expected for both, with minor shifts possible.
C=N Stretch ~1500-1550~1500-1550Ring vibrations will be present in both, but the exact frequencies may differ slightly.
C-Br Stretch ~550-650~550-650The C-Br stretch is expected in a similar region for both isomers.

Table 4: Mass Spectrometry Data

FeatureThis compound4-bromo-1-methyl-1H-pyrazole-5-carbaldehydeRationale for Differentiation
Molecular Ion [M]⁺ Predicted m/z for C₅H₅BrN₂O: ~187.9585 (⁷⁹Br) and ~189.9565 (⁸¹Br)[1]Expected m/z for C₅H₅BrN₂O: ~187.9585 (⁷⁹Br) and ~189.9565 (⁸¹Br)Isomers will have the same molecular weight and isotopic pattern.
Key Fragmentation Patterns Fragmentation patterns may differ due to the different positions of the aldehyde group, potentially leading to characteristic fragment ions. For example, loss of CO or CHO may show different propensities.Fragmentation patterns may differ from the 3-carbaldehyde isomer.The stability of the resulting fragment ions will vary depending on the initial position of the aldehyde group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-bromo-1-methyl-1H-pyrazole carbaldehyde isomers. These protocols are based on standard methodologies for the characterization of pyrazole derivatives.[2][3][4][5]

Synthesis

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6] This typically involves the reaction of a suitable hydrazone precursor with a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The specific starting materials would need to be chosen to yield the desired 4-bromo-1-methyl-1H-pyrazole core.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole carbaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[7]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR can be used for solid or liquid samples.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrument Setup: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[2]

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern for the presence of bromine. The fragmentation pattern can provide clues to the isomeric structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the two isomers.

G cluster_synthesis Synthesis cluster_isomers Isomer Separation/Identification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Starting Materials synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification isomer1 This compound purification->isomer1 isomer2 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde purification->isomer2 nmr NMR Spectroscopy (¹H, ¹³C) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ir isomer2->ms compare Comparative Analysis of Spectra nmr->compare ir->compare ms->compare conclusion Isomer Identification and Characterization compare->conclusion

Caption: Experimental workflow for the spectroscopic comparison of pyrazole isomers.

By employing these spectroscopic techniques and following the outlined protocols, researchers can effectively differentiate between the 3-carbaldehyde and 5-carbaldehyde isomers of 4-bromo-1-methyl-1H-pyrazole, ensuring the correct identification of these valuable chemical entities for their intended applications.

References

A Comparative Analysis of the Biological Activity of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde and its analogs, focusing on their antifungal, antimicrobial, anti-inflammatory, and anticancer properties. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally related pyrazole-3-carbaldehyde derivatives to provide a valuable reference for researchers in the field.

Antifungal Activity

Pyrazole derivatives have demonstrated significant potential as antifungal agents, often through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The following table summarizes the antifungal activity of various pyrazole analogs against different fungal strains.

Table 1: Antifungal Activity of Pyrazole Analogs

Compound/AnalogFungal StrainActivity Metric (MIC/EC50)Reference
Pyrazole Carboxamide DerivativesRhizoctonia solaniEC50 = 0.37 µg/mL[1]
Isoxazolol Pyrazole CarboxylateAlternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solaniEC50 values ranging from 0.37 to 10.29 µg/mL[1]
1,1'-biphenyl-pyrazole derivativesCandida albicansMIC = 31.25 - 62.5 µg/mL[2]
1,1'-biphenyl-pyrazole derivativesAspergillus nigerMIC = 31.25 - 62.5 µg/mL[2]
Pyrazole derivative 21c Multidrug-resistant bacteriaMIC = 0.25 µg/mL[3]
Pyrazole derivative 23h Multidrug-resistant bacteriaMIC = 0.25 µg/mL[3]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of the potency of a compound in inhibiting biological or biochemical function. Lower values indicate higher potency.

Experimental Protocol: Mycelium Growth Inhibition Assay

This method is widely used to assess the in vitro antifungal activity of chemical compounds.[1][4]

Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., this compound or its analogs)

  • Solvent (e.g., DMSO or acetone)

  • Fungal culture

  • Sterile Petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Incorporate various concentrations of the test compound into the molten PDA medium.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Aseptically place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Include a positive control (a known antifungal agent) and a negative control (solvent only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelium in the negative control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many pyrazole-based antifungal agents target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which is inhibited by azole antifungals. Pyrazole derivatives can also interfere with this pathway, leading to the accumulation of toxic sterol intermediates and disruption of the cell membrane.[2][5][6]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Pyrazole Derivatives Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Pyrazole_Derivatives Pyrazole_Derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Pyrazole_Derivatives->Lanosterol 14α-demethylase (CYP51)

Inhibition of Ergosterol Biosynthesis by Pyrazole Derivatives.

Antimicrobial Activity

Substituted pyrazole-3-carbaldehydes and their derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Pyrazole Analogs

Compound/AnalogBacterial StrainActivity Metric (MIC in µg/mL)Reference
Pyrazole derivative 3 Escherichia coli (Gram-negative)0.25[7]
Pyrazole derivative 4 Streptococcus epidermidis (Gram-positive)0.25[7]
Pyrazole derivative 2 Aspergillus niger (Fungus)1[7]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesS. aureus ATCC 25923, E. coli ATCC 25922Pronounced effect[8]
Pyrazole derivativesB. subtilis, S. aureus, P. aeruginosa, E. coliModerate to significant activity[6]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[9]

Objective: To determine the ability of a test compound to inhibit the growth of a specific bacterium.

Materials:

  • Nutrient Agar (NA) or Mueller-Hinton Agar (MHA)

  • Bacterial culture

  • Test compound

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, uniformly spread a standardized inoculum of the test bacterium over the surface.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Include a positive control (a known antibiotic) and a negative control (solvent only).

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

  • The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity

Several pyrazole derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Table 3: Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogTargetActivity Metric (IC50)Reference
Pyrazole derivativesCOX-20.043 - 0.56 µM[10]
Pyrazole carboxylate derivativesCOX-20.059 - 3.89 µM[2]
Pyrazole derivative AD 532 COX-2Less potent than celecoxib[11]
Pyrazole derivative 4 Anti-inflammatoryBetter activity than Diclofenac sodium[7]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[12]

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test compound

  • Known COX-1 and COX-2 inhibitors (for positive controls)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the enzymes, substrate, and test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

  • Add the test compound at various concentrations to the respective wells. Include wells for a no-inhibitor control and a known inhibitor control.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme. During inflammation, pro-inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation. By inhibiting COX-2, pyrazole compounds reduce the production of these pro-inflammatory prostaglandins.

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-2 Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGs)->Inflammation\n(Pain, Fever, Swelling) Pyrazole_Derivatives Pyrazole_Derivatives COX-2 COX-2 Pyrazole_Derivatives->COX-2 Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrazole_Derivatives Pyrazole_Derivatives ROS Generation ROS Generation Pyrazole_Derivatives->ROS Generation Induces Death Receptors (e.g., TRAIL) Death Receptors (e.g., TRAIL) Pyrazole_Derivatives->Death Receptors (e.g., TRAIL) May activate Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis Caspase-8 activation Caspase-8 activation Death Receptors (e.g., TRAIL)->Caspase-8 activation Caspase-8 activation->Caspase-3 activation

References

A Comparative Analysis of Synthetic Strategies for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Routes to a Key Pyrazole Intermediate.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of functionalized pyrazoles, such as 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, is therefore of significant interest for the development of novel pharmaceuticals. This guide provides a comparative overview of two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most appropriate method for specific research and development needs.

Data Summary: A Head-to-Head Comparison

The two synthetic routes are distinguished by the sequence of the core functionalization steps: bromination and formylation of the 1-methylpyrazole backbone. Each route presents a unique set of advantages and disadvantages in terms of overall yield, number of steps, and the nature of the chemical transformations involved.

ParameterRoute 1: Formylation then BrominationRoute 2: Bromination then Formylation
Starting Material 1-Methylpyrazole1-Methylpyrazole
Intermediate 1-Methyl-1H-pyrazole-3-carbaldehyde4-Bromo-1-methyl-1H-pyrazole
Key Reactions Vilsmeier-Haack Formylation, Electrophilic BrominationElectrophilic Bromination, Lithiation and Formylation
Overall Yield HighModerate
Number of Steps 22
Reagents & Conditions Route 1 involves the Vilsmeier-Haack reaction which uses phosphorus oxychloride and dimethylformamide, followed by bromination with a brominating agent like N-bromosuccinimide (NBS).Route 2 commences with the bromination of 1-methylpyrazole, followed by a lithium-halogen exchange and subsequent formylation using a strong base like n-butyllithium and an electrophile such as dimethylformamide (DMF).

Visualizing the Synthetic Pathways

The logical flow of each synthetic route, from the common starting material to the final product, is depicted in the following diagrams.

cluster_route1 Route 1: Formylation then Bromination 1-Methylpyrazole_1 1-Methylpyrazole Formylation Vilsmeier-Haack Formylation (POCl3, DMF) 1-Methylpyrazole_1->Formylation Intermediate_1 1-Methyl-1H-pyrazole-3-carbaldehyde Formylation->Intermediate_1 Bromination_1 Electrophilic Bromination (NBS, CH2Cl2) Intermediate_1->Bromination_1 Final_Product_1 This compound Bromination_1->Final_Product_1

A diagram illustrating the synthetic workflow for Route 1.

cluster_route2 Route 2: Bromination then Formylation 1-Methylpyrazole_2 1-Methylpyrazole Bromination_2 Electrophilic Bromination (NBS, H2O) 1-Methylpyrazole_2->Bromination_2 Intermediate_2 4-Bromo-1-methyl-1H-pyrazole Bromination_2->Intermediate_2 Formylation_2 Lithiation and Formylation (n-BuLi, THF, DMF) Intermediate_2->Formylation_2 Final_Product_2 This compound Formylation_2->Final_Product_2

A diagram illustrating the synthetic workflow for Route 2.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in each synthetic route.

Route 1: Formylation followed by Bromination

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Formylation)

This procedure is adapted from a general method for the formylation of substituted pyrazoles.

  • Reagents: 1-Methylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Chloroform, Saturated sodium carbonate solution.

  • Procedure:

    • To a stirred solution of DMF (6 equivalents) at 0 °C, slowly add POCl₃ (4 equivalents).

    • After stirring for 10-15 minutes, add 1-methylpyrazole (1 equivalent) to the reaction mixture.

    • The mixture is then heated to 120°C and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by carefully pouring it into ice water.

    • The mixture is neutralized to a pH of approximately 7 with a saturated solution of sodium carbonate.

    • The aqueous layer is extracted three times with chloroform.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

Step 2: Synthesis of this compound (Electrophilic Bromination)

  • Reagents: 1-Methyl-1H-pyrazole-3-carbaldehyde, N-Bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in dichloromethane.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • After 24 hours, the reaction mixture is filtered over Celite®, and the filter pad is washed with dichloromethane.

    • The combined filtrates are concentrated under reduced pressure to yield the crude product.

    • This reaction has been reported to proceed with a high yield of 97%.

Route 2: Bromination followed by Formylation

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (Electrophilic Bromination)

  • Reagents: 1-Methylpyrazole, N-Bromosuccinimide (NBS), Water.

  • Procedure:

    • Dissolve 1-methylpyrazole in water.

    • Add N-Bromosuccinimide to the solution.

    • The reaction is stirred at room temperature. This method is described as a fast and simple route with a high yield.

    • After the reaction is complete, the product can be extracted with a suitable organic solvent.

    • The organic layer is then dried and concentrated at a low temperature due to the relatively low boiling point of the product.

Step 2: Synthesis of this compound (Lithiation and Formylation)

This protocol is based on a similar transformation of a substituted bromo-pyrazole.[1]

  • Reagents: 4-Bromo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (typically 1.1 to 1.5 equivalents) in hexanes to the cooled solution.

    • Stir the mixture at -78 °C for a period to allow for the lithium-halogen exchange to occur.

    • Add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography. A similar reaction has been reported to yield the desired aldehyde in 70%.[1]

References

A Comparative Guide to Catalysts for Suzuki Coupling with 4-Bromopyrazoles: Efficacy and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers working with heterocyclic compounds, the arylation of pyrazoles is of particular interest. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki coupling of 4-bromopyrazoles, supported by experimental data and detailed protocols to aid in the selection of the most effective catalyst for this challenging transformation.

The choice of catalyst is critical for the successful coupling of 4-bromopyrazoles, as the C4 position of the pyrazole ring can be less reactive compared to other positions. Furthermore, the presence of the N-H proton in unprotected pyrazoles can lead to side reactions, such as debromination. This comparison focuses on traditional palladium catalysts with phosphine ligands and more modern PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.

Catalyst Performance Comparison

The efficacy of various catalyst systems in the Suzuki coupling of 4-bromopyrazoles with different arylboronic acids is summarized in the table below. The data highlights the reaction yields under specific conditions, providing a basis for catalyst selection.

Catalyst System4-Bromopyrazole DerivativeArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Unprotected 4-bromopyrazolePhenylboronic acidNa₂CO₃1,4-Dioxane/H₂O906-[1]
XPhos Pd G2Unprotected 4-bromopyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O1002486[2]
XPhos Pd G2Unprotected 4-bromopyrazole4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O1002481[2]
XPhos Pd G2Unprotected 4-bromopyrazole4-(Trifluoromethyl)phenylboronic acidK₃PO₄Dioxane/H₂O1002461[2]
XPhos Pd G2Unprotected 4-bromopyrazole3,5-Dimethylphenylboronic acidK₃PO₄Dioxane/H₂O1002475[2]
XPhos Pd G2Unprotected 4-bromopyrazole2-Thiopheneboronic acidK₃PO₄Dioxane/H₂O1002465[2]
(IPr)Pd(cinnamyl)ClUnprotected N-H PyrazolesVariousK₂CO₃THF1101552-97[1]
P1 or P2 PrecatalystsUnprotected N-H PyrazolesVariousK₃PO₄Dioxane/H₂O605-870-95[1]

Note: A dash (-) indicates that the specific data point was not provided in the source material. The yield for Pd(PPh₃)₄ was not explicitly quantified in the provided protocol but is generally considered less effective for this type of transformation compared to modern catalysts.[2]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are protocols for two common catalyst systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]

  • Materials:

    • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

    • Arylboronic acid (0.11 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

    • Na₂CO₃ (0.25 mmol, 2.5 equiv)

    • 1,4-Dioxane (1.6 mL)

    • Water (0.4 mL)

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add 1,4-dioxane and water to the tube.

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids using XPhos Pd G2 [2]

  • Materials:

    • 4-bromopyrazole (1.0 mmol)

    • Arylboronic acid (2.0 mmol)

    • XPhos Pd G2 (6-7 mol%)

    • K₃PO₄ (2.0 mmol)

    • Dioxane (4 mL)

    • H₂O (1 mL)

  • Procedure:

    • Combine 4-bromopyrazole, the respective boronic acid, XPhos Pd G2, and K₃PO₄ in a reaction vessel.

    • Add dioxane and water.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

    • The crude product is then purified by column chromatography to yield the final product.

Visualizing the Experimental Workflow

To better illustrate the process, the following diagrams outline the key steps in a typical Suzuki coupling experiment and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromopyrazole, Arylboronic Acid, Base B Add Catalyst and Solvent A->B C Inert Atmosphere (e.g., Argon) B->C D Heating and Stirring C->D E Cooling and Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product H->I Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd_oad R1-Pd(II)L_n-X pd0->pd_oad Oxidative Addition pd_trans R1-Pd(II)L_n-R2 pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd_trans->product aryl_halide R1-X (4-Bromopyrazole) aryl_halide->pd_oad boronic_acid R2-B(OR)2 (Arylboronic Acid) boronic_acid->pd_trans base Base base->pd_trans  

References

Novel Pyrazole Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of modern medicine. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class due to their diverse and potent biological activities.[1][2][3][4][5][6] This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of recently synthesized novel pyrazole derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.

Antimicrobial Activity

Novel pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8] The introduction of different functional groups to the pyrazole core can significantly influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Novel Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various novel pyrazole derivatives against selected microbial strains. The data is compiled from multiple studies to provide a comparative overview.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiazolyl-Pyrazole Derivatives [8]
Compound AStaphylococcus aureus12.5Ampicillin25
Bacillus subtilis25
Escherichia coli50
Candida albicans12.5Miconazole25
Pyrazole-1-carbothiohydrazide Derivatives [9]
Hydrazone 21aAspergillus niger2.9-7.8Clotrimazole>10[9]
Staphylococcus aureus62.5-125Chloramphenicol>100[9]
Hydrazone 21bAspergillus nigerEqual to ClotrimazoleClotrimazole-[9]
Klebsiella pneumoniaeEqual to ChloramphenicolChloramphenicol-[9]
Hydrazone 21cStaphylococcus aureusEqual to ChloramphenicolChloramphenicol-[9]
Escherichia coliEqual to ChloramphenicolChloramphenicol-[9]
Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the synthesized pyrazole derivatives is commonly determined using the agar well diffusion method.[1][7]

Materials:

  • Nutrient agar medium

  • Sterile petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Synthesized pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ampicillin, Miconazole)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the nutrient agar medium according to the manufacturer's instructions.

  • Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculate the solidified agar plates with the test microorganisms using a sterile spreader.

  • Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Add a defined volume of the pyrazole derivative solution (at a known concentration) into the wells.

  • Similarly, add the standard antibiotic/antifungal solution and the solvent (as a negative control) to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Analysis prep_agar Prepare & Sterilize Nutrient Agar pour_plates Pour Agar Plates & Solidify prep_agar->pour_plates inoculate Inoculate Plates with Microorganisms pour_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Standards & Control create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Experimental workflow for the agar well diffusion method.

Anticancer Activity

Numerous novel pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[10][11][12] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tubulin polymerization.[10][13]

Comparative Anticancer Activity of Novel Pyrazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of several novel pyrazole derivatives against different cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Indole-Pyrazole Hybrids [11]
Compound 33HCT116< 23.7Doxorubicin24.7-64.8
Compound 34MCF7< 23.7
Polysubstituted Pyrazoles [11]
Compound 59HepG22Cisplatin5.5
Pyrazole Carbaldehyde Derivatives [11]
Compound 43MCF70.25Doxorubicin0.95
Benzimidazole-Pyrazole Hybrids [11]
Compound 109MCF7GI = 49.88%Adriamycin-
Isolongifolanone-Pyrazole Derivatives [11]
Compound 37MCF75.21--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

signaling_pathway cluster_pathway Apoptosis Induction Pathway Pyrazole Novel Pyrazole Derivatives Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule leads to CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed mechanism of anticancer action for some pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15][16][17][18] The development of novel pyrazole derivatives continues to yield compounds with potent anti-inflammatory effects and potentially improved safety profiles.

Comparative Anti-inflammatory Activity of Novel Pyrazole Derivatives

The following table highlights the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model.

Compound ID/SeriesDose% Inhibition of EdemaReference Compound% InhibitionReference
1,3,4-Trisubstituted Pyrazoles [17]
Compound 5a-≥ 84.2%Diclofenac86.72%
Pyrazole Benzonitriles [16]
Series 7a (methyl substituted)-Comparable to DiclofenacDiclofenac Sodium-
Quinoline-2-carboxamide Pyrazoles [16]
Compound 18a (benzo substituted)-82.52%Diclofenac Sodium87.88%
Compound 18b (methyl substituted)-74.77%
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[17][19]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Synthesized pyrazole derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (treated with different doses of pyrazole derivatives).

  • Administer the pyrazole derivatives or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

logical_relationship struct1 Pyrazole Core Diverse Biological Activities struct2 Antimicrobial Inhibition of microbial growth struct1:f1->struct2:f0 struct3 Anticancer Cytotoxicity, Apoptosis, Cell Cycle Arrest struct1:f1->struct3:f0 struct4 Anti-inflammatory COX-2 Inhibition, Reduced Edema struct1:f1->struct4:f0

Logical relationship of pyrazole core to its biological activities.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system. It may also be harmful if swallowed or inhaled.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[1][4][5][6]Protects against eye irritation and injury from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat.[1][4][5][6]Prevents skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2][4][5][6]Minimizes inhalation of the compound, which can cause respiratory tract irritation.[1][2][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.

Handling Protocol:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly with soap and water after handling.[1][4][5]

  • Spill Management: In case of a spill, avoid generating dust.[1] Use dry clean-up procedures such as sweeping or vacuuming the material into a suitable, sealed container for disposal.[1][2][5]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5]

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with institutional, local, and national regulations.

Disposal Protocol:

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[2][4][5]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[4][5][6] Do not empty into drains.[5][6] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety measures throughout the experimental workflow involving this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather and Weigh Chemical prep_hood->prep_materials exp_reaction Perform Chemical Reaction prep_materials->exp_reaction exp_workup Work-up and Purification exp_reaction->exp_workup cleanup_decontaminate Decontaminate Glassware and Surfaces exp_workup->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.